1-(2-Dimethylaminoethyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSGSJKBIVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371219 | |
| Record name | 1-(2-dimethylaminoethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-18-6 | |
| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-dimethylaminoethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Dimethylaminoethyl)piperazine, a key building block in medicinal chemistry, holds significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities. While a definitive, publicly available, step-by-step synthesis protocol for this specific molecule is not readily found in standard chemical literature, this document outlines the most probable synthetic routes based on established methods for N-alkylation of piperazines. Furthermore, it compiles available data on its properties and discusses the broader biological context of piperazine derivatives, offering insights for future research and drug discovery endeavors.
Introduction
This compound, also known as N,N-Dimethyl-2-(piperazin-1-yl)ethanamine, is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in a wide array of pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a versatile linker.[1] This compound, with its terminal dimethylamino group, presents a unique combination of a tertiary amine and a secondary amine within the piperazine ring, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉N₃ | [2] |
| Molecular Weight | 157.26 g/mol | [2] |
| CAS Number | 3644-18-6 | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 63 °C | [3] |
| Density | 0.92 g/mL | [3] |
| Refractive Index (n20/D) | 1.479 | |
| Purity (typical) | ≥98.0% (GC) | |
| InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N | |
| SMILES | CN(C)CCN1CCNCC1 |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, the most logical and commonly employed method would be the mono-N-alkylation of piperazine. This involves the reaction of piperazine with a suitable 2-(dimethylamino)ethylating agent.
General Synthetic Approach: N-Alkylation of Piperazine
The primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted byproduct due to the presence of two reactive secondary amine groups.[4] Several strategies can be employed to favor mono-alkylation.[4]
A common and effective method involves the use of a large excess of piperazine relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already substituted product.
Another strategy is to use a protecting group on one of the piperazine nitrogens, perform the alkylation on the unprotected nitrogen, and then deprotect to yield the desired monosubstituted product.[4] However, this adds extra steps to the synthesis.
A more direct approach involves the in situ formation of a piperazine salt, such as the monohydrochloride, which deactivates one of the nitrogen atoms, thereby promoting mono-alkylation.[4][5]
Proposed Experimental Protocol
Based on general principles of N-alkylation of piperazines, a plausible experimental protocol for the synthesis of this compound is outlined below. It is crucial to note that this is a theoretical protocol and requires optimization and validation in a laboratory setting.
Reaction Scheme:
Figure 1: Proposed reaction scheme for the synthesis of this compound.
Materials:
-
Piperazine (anhydrous)
-
2-Chloro-N,N-dimethylethylamine hydrochloride[6]
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in the chosen solvent.
-
Addition of Base: Add a suitable base (e.g., 2-3 equivalents relative to the alkylating agent) to the piperazine solution.
-
Addition of Alkylating Agent: Slowly add a solution of 2-chloro-N,N-dimethylethylamine hydrochloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The excess piperazine can be removed by vacuum distillation or by washing the crude product with a solvent in which piperazine is sparingly soluble. The final product, this compound, can be further purified by vacuum distillation.
Workflow Diagram
Figure 2: A generalized workflow for the synthesis of this compound.
Biological Activities and Potential Applications
The biological activities of this compound itself are not extensively documented in publicly available literature. However, the broader class of piperazine derivatives exhibits a vast range of pharmacological effects, suggesting potential areas of application for this compound.
Piperazine-containing molecules have been successfully developed as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, and antiviral agents.[1][7] The piperazine moiety often serves as a key pharmacophore that interacts with various biological targets.
Derivatives of N-(2-Aminoethyl)piperazine, a structurally related compound, have shown significant therapeutic potential in oncology, infectious diseases, and neurology.[8] This highlights the value of the N-substituted piperazine scaffold in drug discovery.
Specifically, some N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been synthesized and evaluated for antiallergy activity, with some showing activity in preclinical models.[9] This suggests that the this compound core could be a valuable starting point for the development of new antiallergic or antihistaminic agents.
The general mode of action for some piperazine-based anthelmintics involves the paralysis of parasites by blocking acetylcholine at the myoneural junction, an effect mediated through agonist activity on GABA receptors.[10] While this is a specific application, it underscores the potential for piperazine derivatives to interact with neurotransmitter systems.
Signaling Pathways
Specific signaling pathways directly modulated by this compound have not been identified in the reviewed literature. Research into the biological effects of this compound would be necessary to elucidate its mechanism of action and any associated signaling cascades.
Given the prevalence of piperazine derivatives as CNS-active agents, it is plausible that this compound or its derivatives could interact with various neurotransmitter receptors and their downstream signaling pathways. A hypothetical workflow for investigating such interactions is presented below.
Figure 3: A hypothetical workflow for the biological investigation of this compound.
Conclusion
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 3644-18-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. webbook.nist.gov [webbook.nist.gov]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 1-(2-Dimethylaminoethyl)piperazine: Physicochemical Properties and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties of 1-(2-Dimethylaminoethyl)piperazine, alongside an exploration of its potential applications in drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes a potential signaling pathway based on the biological activity of its derivatives.
Core Physicochemical Properties
This compound, a tertiary amine with a piperazine moiety, possesses a unique set of physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N₃ | [1][] |
| Molecular Weight | 157.26 g/mol | [1][] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 63 °C | [1][] |
| Density | 0.917 g/cm³ | [1][] |
| Predicted pKa | 9.50 ± 0.28 | N/A |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
The determination of the physicochemical properties of this compound follows established methodologies for liquid amines. Below are detailed protocols that can be adapted for the precise measurement of its key characteristics.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.
Workflow for Boiling Point Determination
Determination of pKa (Potentiometric Titration)
The pKa, a measure of the acidity or basicity of a compound, can be determined using potentiometric titration. This involves titrating a solution of the amine with a strong acid or base and monitoring the pH change.
Workflow for pKa Determination
Role in Drug Development and Potential Signaling Pathway
The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Derivatives of this compound have shown promise in preclinical studies, particularly in the area of allergy and inflammation.
A study on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which are structurally derived from this compound, demonstrated their activity as histamine H1 receptor antagonists.[3] One of the synthesized analogues, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, exhibited an IC50 of 310 nM for the inhibition of tritiated mepyramine binding to H1 histaminic receptors.[3] This suggests that this compound could serve as a valuable building block for the development of new antiallergic agents.
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to allergic and inflammatory responses. Antagonism of this receptor blocks these downstream effects.
Proposed Signaling Pathway for H1 Receptor Antagonism
This diagram illustrates how a derivative of this compound, acting as an antagonist, can block the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses.
Conclusion
This compound is a chemical entity with well-defined core physicochemical properties. While further experimental data on its melting point and solubility would be beneficial, existing information provides a solid foundation for its use in research and development. The demonstrated biological activity of its derivatives as histamine H1 receptor antagonists highlights its potential as a valuable scaffold for the discovery of novel therapeutics for allergic conditions. The provided experimental protocols and the visualized signaling pathway offer a framework for future investigations into this promising compound.
References
1-(2-Dimethylaminoethyl)piperazine CAS number 3644-18-6
An In-Depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine
CAS Number: 3644-18-6
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methods for this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as N,N-dimethyl-2-(piperazin-1-yl)ethanamine, is a diamine featuring a piperazine ring substituted with a dimethylaminoethyl group.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3644-18-6 | [1][2] |
| Molecular Formula | C₈H₁₉N₃ | [1][3] |
| Molecular Weight | 157.26 g/mol | [1][3] |
| Appearance | Clear yellow to colorless liquid | [2] |
| Boiling Point | 63 °C | [2] |
| Density | 0.917 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.479 | [4] |
| Purity (typical) | ≥98.0% (GC) | [4] |
| SMILES | CN(C)CCN1CCNCC1 | [3] |
| InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N | [2] |
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a suitable 2-dimethylaminoethylating agent, such as 2-dimethylaminoethyl chloride. To control the selectivity and minimize the formation of the 1,4-disubstituted byproduct, several strategies can be employed, including using a large excess of piperazine or utilizing a protecting group strategy. A common and efficient method involves the in-situ formation of piperazine monohydrochloride to deactivate one of the nitrogen atoms.
Experimental Protocol: Synthesis via Mono-alkylation of Piperazine
This protocol is based on general methods for the mono-alkylation of piperazine.[1]
Materials:
-
Piperazine (anhydrous)
-
Piperazine dihydrochloride
-
2-Dimethylaminoethyl chloride hydrochloride
-
Methanol
-
Potassium Carbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Formation of Piperazine Monohydrochloride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. Heat the mixture with stirring until a clear solution is obtained. This solution contains in-situ generated piperazine monohydrochloride.
-
Alkylation Reaction: Cool the solution to room temperature. In a separate flask, dissolve 2-dimethylaminoethyl chloride hydrochloride (1 equivalent) in methanol and neutralize it carefully with a suitable base like potassium carbonate to generate the free base. Slowly add this solution of 2-dimethylaminoethyl chloride to the piperazine monohydrochloride solution. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture and filter off any precipitated salts (e.g., piperazine dihydrochloride, potassium chloride). Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in deionized water and adjust the pH to >12 with a strong base (e.g., NaOH). Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Reactivity and Potential Applications
The reactivity of this compound is characterized by its three nitrogen atoms, each with varying degrees of nucleophilicity. The secondary amine within the piperazine ring is the most reactive site for further substitution reactions such as acylation and alkylation. The tertiary amines (the dimethylamino group and the N-1 of the piperazine ring) can act as bases or catalysts.
While there is limited publicly available information on the specific biological activities of this compound itself, its structural motif is present in a wide range of pharmacologically active compounds. Piperazine derivatives are known to exhibit diverse biological activities, including:
-
Antiviral properties [7]
-
Anticancer effects
-
Central nervous system activity , including potential applications in the treatment of Alzheimer's disease[3]
Therefore, this compound serves as a valuable building block in medicinal chemistry for the synthesis of novel drug candidates.
Toxicology and Safety
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for both qualitative and quantitative analysis.
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline and may require optimization.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: A mid-polarity column such as a DB-17 or equivalent (50% Phenyl-methylpolysiloxane) is a suitable choice.[8]
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 1:20
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or dichloromethane.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcmas.com [ijcmas.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
Spectral Analysis of 1-(2-Dimethylaminoethyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6). Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide combines theoretical predictions based on its chemical structure with illustrative data from closely related compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: 1-(2-(Dimethylamino)ethyl)piperazine
-
Synonyms: N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
-
CAS Number: 3644-18-6[1]
-
Molecular Formula: C₈H₁₉N₃[1]
-
Molecular Weight: 157.26 g/mol [1]
-
Appearance: Clear, colorless to yellow liquid
Caption: 2D Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from analogous structures.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | t | 2H | -N-CH₂-CH₂-N(CH₃)₂ |
| ~2.65 | t | 4H | Piperazine ring (-CH₂-N-CH₂-) |
| ~2.50 | t | 4H | Piperazine ring (-CH₂-NH-CH₂-) |
| ~2.40 | s | 6H | -N(CH₃)₂ |
| ~1.80 | s (broad) | 1H | -NH (piperazine) |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~58.0 | -N-C H₂-CH₂-N(CH₃)₂ |
| ~55.0 | Piperazine ring (-C H₂-N-CH₂-) |
| ~54.5 | -N-CH₂-C H₂-N(CH₃)₂ |
| ~46.0 | Piperazine ring (-C H₂-NH-CH₂-) |
| ~45.5 | -N(C H₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized below, with reference to the typical vibrational frequencies of similar compounds.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, broad | N-H stretch (secondary amine in piperazine ring) |
| 2940 - 2980 | Strong | C-H stretch (aliphatic) |
| 2800 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 - 1480 | Medium | C-H bend (methylene and methyl) |
| 1260 - 1300 | Medium | C-N stretch (aliphatic amine) |
| 1100 - 1150 | Medium | C-N stretch (aliphatic amine) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 157 | [M]⁺ (Molecular ion) |
| 113 | [M - N(CH₃)₂]⁺ |
| 99 | [M - CH₂N(CH₃)₂]⁺ |
| 86 | [Piperazine-CH₂]⁺ |
| 71 | [CH₂N(CH₃)₂]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ (McLafferty rearrangement product) |
| 44 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for specific samples and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile compounds, typically used with GC-MS. Standard electron energy is 70 eV.
-
Electrospray Ionization (ESI): Suitable for polar and non-volatile compounds, typically used with LC-MS.
-
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-300 amu).
Caption: A generalized workflow for the spectral analysis of a chemical compound.
References
The Biological Landscape of 1-(2-Dimethylaminoethyl)piperazine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-dimethylaminoethyl)piperazine scaffold is a versatile structural motif that has garnered attention in medicinal chemistry for its potential to yield compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the known biological effects of derivatives incorporating this core structure, with a focus on their antimicrobial, anticancer, and neuroprotective properties. While specific quantitative data for a broad range of this compound derivatives remains an area of active research, this document summarizes the available information for this class and draws upon data from closely related piperazine analogues to provide a comprehensive overview of their therapeutic potential.
Antimicrobial Activity
Derivatives of piperazine are well-documented for their efficacy against a variety of microbial pathogens, including both bacteria and fungi. The introduction of different substituents onto the piperazine ring allows for the fine-tuning of their antimicrobial spectrum and potency. While specific studies focusing exclusively on this compound derivatives are limited, research on N-alkyl and N-aryl piperazine derivatives provides valuable insights into their potential antimicrobial effects.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives against a range of microorganisms. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.
| Compound Class | Specific Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Chalcone-piperazine hybrid | Not specified | Candida albicans | 2.22 | |
| N-Aryl-piperazine | Not specified | Staphylococcus aureus | Not specified | [1] |
| N-Aryl-piperazine | Not specified | Pseudomonas aeruginosa | Not specified | [1] |
| N-Aryl-piperazine | Not specified | Streptomyces epidermidis | Not specified | [1] |
| N-Aryl-piperazine | Not specified | Escherichia coli | Not specified | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (piperazine derivatives)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: A stock solution of each piperazine derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is then diluted to the final test concentration of 5 x 10⁵ CFU/mL in MHB.
-
Inoculation of Microtiter Plates: Each well of the microtiter plate, containing 100 µL of the serially diluted test compound, is inoculated with 100 µL of the standardized inoculum. A positive control (inoculum without test compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Anticancer Activity
The piperazine scaffold is a common feature in many approved anticancer drugs. Derivatives of piperazine have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action. Research into arylpiperazine derivatives has revealed their potential to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for various arylpiperazine derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinyl-piperazine | Compound 30 | Breast, Skin, Pancreas, Cervix | Not specified | [2] |
| Thiazolinylphenyl-piperazine | Various | Breast Cancer | >25 | [2] |
| Arylpiperazine | Phenyl ring at 4-position | LNCaP (Prostate) | 3.67 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (piperazine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.
Neuroprotective and CNS-Related Activities
Arylpiperazine derivatives have been extensively studied for their effects on the central nervous system (CNS), particularly their interactions with dopaminergic and serotonergic receptors. These interactions underpin their potential as neuroprotective agents and for the treatment of various neurological and psychiatric disorders. One study specifically investigating N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives identified their potential in the context of allergic reactions through histamine H1 receptor antagonism.
Quantitative CNS-Related Data
| Compound Class | Specific Derivative | Target/Assay | IC50 (nM) | Reference |
| N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide | N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Histamine H1 Receptor Binding | 310 | [4] |
Potential Neuroprotective Mechanisms
Studies on broader classes of arylpiperazines suggest that their neuroprotective effects may be mediated through the modulation of signaling pathways that protect neuronal cells from damage and apoptosis.
Signaling Pathways and Mechanisms of Action
The biological activities of piperazine derivatives are underpinned by their interaction with various molecular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways implicated in the anticancer and neuroprotective effects of arylpiperazine derivatives.
Caption: Putative anticancer signaling pathways modulated by arylpiperazine derivatives.
Caption: Potential neuroprotective signaling pathways influenced by arylpiperazine derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. While the body of research specifically focused on this scaffold is still developing, the broader data on related piperazine derivatives strongly suggests potential for significant antimicrobial, anticancer, and neuroprotective activities. The experimental protocols provided herein offer a standardized framework for the future evaluation of novel this compound derivatives. Further investigation into the synthesis and biological screening of a wider range of these specific derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further drug development. The exploration of their mechanisms of action, particularly their impact on key signaling pathways, will be crucial in advancing these compounds towards clinical applications.
References
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1-(2-Dimethylaminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for 1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6). The information herein is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₈H₁₉N₃[1] |
| Molecular Weight | 157.26 g/mol [1][2] |
| Appearance | Clear yellow liquid[3] |
| Form | Liquid[4] |
| Density | 0.92 g/mL[4] |
| Refractive Index | n20/D 1.479[4] |
| pKa | 9.50 ± 0.28 (Predicted)[4] |
| Storage Temperature | Room temperature[4], 10°C - 25°C[5], 4°C[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |
Signal Word: Danger[5]
Hazard Pictograms:
-
Corrosion (GHS05)[6]
-
Acute Toxicity (Skull and Crossbones - GHS06) - Implied by H301
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this substance:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Compatible chemical-resistant gloves.[5] Appropriate protective clothing to prevent skin exposure.[5][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] |
Handling Procedures
-
Avoid all contact with skin, eyes, and clothing.[5]
-
Do not ingest or inhale.[5]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Take measures to prevent the build-up of electrostatic charge.[6]
Storage Conditions
-
Keep the container tightly closed and in an upright position to prevent leakage.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
A clear understanding of emergency procedures is critical when working with hazardous chemicals.
First Aid Measures
The following table outlines the immediate first aid response for different types of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[5] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash with plenty of water and soap for at least 15 minutes.[5] Take off immediately all contaminated clothing and wash it before reuse.[6] Seek immediate medical attention.[6] |
| Ingestion | Wash out the mouth with water if the person is conscious.[5] Do NOT induce vomiting.[5][6][7] Immediately call a POISON CENTER or doctor.[6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or has stopped, administer artificial respiration.[6] Seek immediate medical attention.[6] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the substance from entering drains or surface water.[5]
-
Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[8] Clean the contaminated area thoroughly.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][9]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic oxides of nitrogen.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Visual Workflows
The following diagrams illustrate key safety and emergency workflows.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 3644-18-6 [m.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Dimethylaminoethyl)piperazine, a versatile building block in medicinal chemistry and a compound of interest for various industrial applications. This document consolidates its chemical identity, physicochemical properties, synthesis and purification protocols, and its role in drug discovery and development, with a focus on its interaction with key biological targets.
Chemical Identity and Synonyms
This compound is a substituted piperazine derivative with the Chemical Abstracts Service (CAS) Registry Number 3644-18-6 . It is crucial to use this identifier to avoid confusion with other structurally similar compounds. The compound is also known by several synonyms, which are essential for comprehensive literature and database searches.
Synonyms:
-
N,N-Dimethyl-2-(piperazin-1-yl)ethylamine[1]
-
1-(Dimethylamino)-2-(piperazin-1-yl)ethane
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N₃ | [2][4] |
| Molecular Weight | 157.26 g/mol | [2][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 63 °C | [] |
| Density | 0.92 g/mL | [6] |
| Refractive Index (n20/D) | 1.479 | [2] |
| Purity (GC) | ≥98.0% | [2] |
| Water Impurity | ≤0.5% | [2] |
| Beilstein Registry Number | 105841 | [2] |
| MDL Number | MFCD00167969 | [2] |
Experimental Protocols
Synthesis: N-Alkylation of Piperazine
A common and effective method for the synthesis of this compound is the N-alkylation of piperazine with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethanamine. The following is a generalized experimental protocol based on established N-alkylation procedures for piperazines.[7][8]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
Piperazine
-
2-chloro-N,N-dimethylethanamine hydrochloride
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add piperazine and the chosen solvent.
-
Add the base to the mixture and stir until it is well-dispersed.
-
Slowly add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride in the same solvent to the reaction mixture. To favor mono-alkylation, it is often advantageous to use an excess of piperazine.[8]
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
Purification: Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[9][10]
Apparatus:
-
A distillation flask
-
A fractionating column
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
Procedure:
-
Transfer the crude product to the distillation flask.
-
Assemble the fractional distillation apparatus.
-
Gradually reduce the pressure inside the apparatus to the desired level.
-
Heat the distillation flask to bring the liquid to a boil.
-
Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the purity of the collected fractions using a suitable analytical method like GC.
Role in Drug Discovery and Development
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[11] This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nature, which allows for salt formation and improved bioavailability. Piperazine derivatives have been extensively investigated for their interactions with various biological targets, particularly neurotransmitter receptors.[12]
Interaction with Neurotransmitter Receptors
Piperazine-containing compounds are known to interact with a variety of neurotransmitter receptors, including dopamine and serotonin receptors.[12][13] This makes them attractive scaffolds for the development of drugs targeting central nervous system (CNS) disorders.
-
Dopamine Receptors: Many antipsychotic drugs incorporate a piperazine ring, which often plays a crucial role in their binding to dopamine D2 receptors.[3][14] The nitrogen atoms of the piperazine ring can engage in key hydrogen bonding and ionic interactions within the receptor's binding pocket. Derivatives of this compound could be designed to modulate the affinity and selectivity for different dopamine receptor subtypes.
-
Serotonin Receptors: The piperazine scaffold is also a common feature in ligands targeting serotonin (5-HT) receptors.[13][15] Depending on the substitution pattern, piperazine derivatives can act as agonists or antagonists at various 5-HT receptor subtypes, making them relevant for the treatment of depression, anxiety, and other mood disorders.
The logical relationship for the development of CNS-active drugs based on the piperazine scaffold can be visualized as follows:
Figure 2: The role of the piperazine scaffold in the development of CNS-active drugs.
Other Applications
Beyond its use as a building block in drug discovery, this compound and its close analogs can also function as:
-
Ligands in Catalysis: The nitrogen atoms in the piperazine and dimethylamino groups can coordinate with metal ions, making this compound a potential ligand for various catalytic applications, such as in polymerization reactions.[11][16][17]
-
Curing Agents for Epoxy Resins: Aminoethylpiperazines are utilized as curing agents for epoxy resins, a process that is critical in the formulation of coatings and adhesives.
Conclusion
This compound is a valuable chemical entity with a well-defined set of physicochemical properties. Its synthesis, primarily through N-alkylation of piperazine, is a well-established chemical transformation. The presence of the piperazine scaffold makes it a highly relevant building block for the design and development of novel therapeutics, particularly those targeting the central nervous system. Further research into the specific biological activities and signaling pathways of this compound and its derivatives is warranted to fully exploit its potential in drug discovery and other chemical applications.
References
- 1. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 2. 1- 2-(Dimethylamino)ethyl piperazine = 98.0 GC 3644-18-6 [sigmaaldrich.com]
- 3. Role of D₁/D₂ dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 6. This compound | 3644-18-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US2622084A - Isolation of piperazine - Google Patents [patents.google.com]
- 10. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
1-(2-Dimethylaminoethyl)piperazine molecular weight and formula
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides an in-depth look at 1-(2-Dimethylaminoethyl)piperazine, a tertiary amine and a piperazine derivative.
Core Chemical Properties
This compound, also known by synonyms such as N,N-Dimethyl-1-piperazineethanamine and N,N-Dimethyl-2-piperazinoethylamine, is a chemical compound with established properties.[1][2] Its fundamental chemical data are summarized below.
| Property | Value |
| Molecular Formula | C8H19N3 |
| Molecular Weight | 157.26 g/mol |
| CAS Number | 3644-18-6 |
A summary of the key molecular properties of this compound.
Physicochemical Characteristics
This compound is typically a clear yellow liquid with a boiling point of 63°C and a density of 0.917 g/cm³.[][4] It is classified as a corrosive and irritant substance, necessitating careful handling in a laboratory setting.[4]
While detailed experimental protocols and specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. Piperazine and its derivatives are known to interact with various biological targets, often exhibiting activity at central nervous system receptors.
Further research would be required to elucidate specific biological activities, mechanisms of action, and detailed experimental applications for this particular compound. The following logical workflow outlines a general approach for characterizing a novel compound with similar structural features.
A generalized workflow for the characterization and development of a novel chemical compound.
References
Commercial Sourcing and Technical Applications of 1-(2-Dimethylaminoethyl)piperazine: A Guide for Researchers
An In-depth Examination of Supply, Purity, and Potential Research Applications for Drug Development Professionals
Introduction
1-(2-Dimethylaminoethyl)piperazine, a substituted piperazine derivative, is a chemical compound with potential applications in various fields of research and development, particularly in the synthesis of novel therapeutic agents. Its molecular structure, featuring both a piperazine ring and a dimethylaminoethyl side chain, provides a versatile scaffold for the development of compounds with diverse biological activities. This technical guide offers a comprehensive overview of the commercial availability of this compound, alongside a summary of its known and potential applications in scientific research, with a focus on its relevance to drug discovery and development.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their experimental work. Below is a comparative table summarizing the offerings from several prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | 3644-18-6 | C₈H₁₉N₃ | ≥98.0% (GC)[1][2] | Discontinued, contact for assistance[1][2] | Previously offered as a liquid with ≤0.5% water content[1][2] |
| Apollo Scientific | 3644-18-6 | C₈H₁₉N₃ | 98%[3] | 250mg, 1g, 5g, 25g[3] | Pricing available in GBP[3] |
| Bluecrystal chem-union | 3644-18-6 | C₈H₁₉N₃ | 99%[4] | Bulk quantities (Metric Ton)[4] | Appearance described as a white powder[4] |
| SynQuest Laboratories | 3644-18-6 | C₈H₁₉N₃ | 97%[5] | Not specified | - |
| Alfa Chemistry | 3644-18-6 | C₈H₁₉N₃ | >98%[6] | Not specified | Appearance described as a clear yellow liquid[6] |
| ChemScene | 3644-18-6 | C₈H₁₉N₃ | 95+%[7] | Not specified | - |
| Santa Cruz Biotechnology | 3644-18-6 | C₈H₁₉N₃ | Not specified | Not specified | Classified as a Dangerous Good for transport[8] |
| MOLBASE | 3644-18-6 | C₈H₁₉N₃ | Varies | Varies | A platform with multiple suppliers[9] |
Potential Research Applications and Biological Activities
While specific experimental protocols and signaling pathways for this compound are not extensively detailed in publicly available literature, the broader class of piperazine derivatives has been the subject of significant research in medicinal chemistry. These compounds are known to possess a wide range of biological activities, suggesting potential avenues of investigation for this compound.
General Workflow for Investigating Novel Piperazine Derivatives
The following diagram illustrates a general workflow for the initial investigation of a novel piperazine derivative, such as this compound, in a drug discovery context.
Potential Signaling Pathway Involvement
Based on the known activities of other piperazine-containing compounds, this compound could potentially interact with various signaling pathways relevant to oncology, neuroscience, and infectious diseases. For example, many piperazine derivatives are known to target G-protein coupled receptors (GPCRs) or ion channels. A hypothetical signaling cascade that could be investigated is outlined below.
Experimental Protocols
While specific published protocols for this compound are scarce, researchers can adapt established methodologies used for evaluating similar compounds. An example of a general protocol for assessing the cytotoxic effects of a novel compound is provided below.
MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO or PBS)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a readily available chemical intermediate with potential for use in the development of novel therapeutic agents. While specific biological data for this compound is limited in the public domain, the well-established and diverse activities of the broader piperazine class of molecules provide a strong rationale for its further investigation. Researchers in drug discovery and development can leverage the commercial availability of this compound to explore its potential in various disease models, guided by the general experimental approaches and workflows outlined in this guide. Future studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for unlocking its full therapeutic potential.
References
- 1. 1- 2-(Dimethylamino)ethyl piperazine = 98.0 GC 3644-18-6 [sigmaaldrich.com]
- 2. 1- 2-(Dimethylamino)ethyl piperazine = 98.0 GC 3644-18-6 [sigmaaldrich.com]
- 3. 3644-18-6 Cas No. | 1-[2-(Dimethylamino)ethyl]piperazine | Apollo [store.apolloscientific.co.uk]
- 4. 1-[2-(Dimethylamino)ethyl]piperazine, CasNo.3644-18-6 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 5. CAS 3644-18-6 | 3H31-1-V8 | MDL MFCD00167969 | 1-[2-(Dimethylamino)ethyl]piperazine | SynQuest Laboratories [synquestlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. molbase.com [molbase.com]
Technical Guide: Purity Specifications of 1-(2-Dimethylaminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for 1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6), a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to assist researchers and professionals in drug development and quality control.
Physicochemical Properties and Purity Specifications
This compound is typically available as a clear, colorless to yellow liquid, though it can also be found as a white powder.[1][2] It is essential to adhere to stringent purity specifications to ensure the quality, safety, and efficacy of downstream products. The general specifications for this compound are summarized in the table below.
| Parameter | Specification | Typical Analytical Method |
| Appearance | Clear, colorless to yellow liquid or white powder | Visual Inspection |
| Identity | Conforms to the structure | IR, NMR Spectroscopy |
| Assay (Purity) | ≥ 98.0%[3] | Gas Chromatography (GC) |
| Water Content | ≤ 0.5%[3] | Karl Fischer Titration |
Potential Impurities
The impurity profile of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the alkylation of piperazine with 2-dimethylaminoethyl chloride. Based on this, potential impurities may include unreacted starting materials, by-products, and residual solvents.
| Potential Impurity | Structure | Rationale for Presence |
| Piperazine | Unreacted starting material | |
| 2-Dimethylaminoethyl chloride | Unreacted starting material | |
| 1,4-bis(2-Dimethylaminoethyl)piperazine | By-product from di-alkylation of piperazine | |
| Residual Solvents | Varies | Used in synthesis and purification (e.g., Toluene, Methanol) |
Analytical Methodologies: Experimental Protocols
Accurate determination of purity and impurities requires robust analytical methods. The following sections detail the protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis.
Gas Chromatography (GC) for Purity Assay
Gas chromatography with a Flame Ionization Detector (FID) is the most common method for determining the purity of this compound.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 10 minutes.
-
Ramp: Increase to 260°C at a rate of 35°C/min.
-
Hold: Maintain at 260°C for 2 minutes.
-
-
Injection Volume: 1.0 µL.
-
Diluent: Methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Due to its lack of a strong UV chromophore, direct HPLC-UV analysis of this compound is challenging. A derivatization method can be employed for sensitive detection of the main component and related impurities.
Experimental Protocol (with Derivatization):
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Derivatizing Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 340 nm (after derivatization).
-
Injection Volume: 10 µL.
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water).
-
In a separate vial, mix the sample solution with a solution of NBD-Cl in the presence of a buffer (e.g., borate buffer, pH 8-9).
-
Heat the mixture (e.g., at 60°C) for a specified time to allow for complete derivatization.
-
Cool the solution and dilute as necessary before injection.
-
Visualizations
The following diagrams illustrate the key workflows in the quality control of this compound.
Caption: Inferred synthetic pathway and the formation of a key by-product.
Caption: A general workflow for the quality control testing of this compound.
References
Methodological & Application
Application Notes and Protocols: 1-(2-Dimethylaminoethyl)piperazine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes featuring the versatile ligand, 1-(2-Dimethylaminoethyl)piperazine. The unique structural features of this ligand, possessing three potential nitrogen donor atoms, allow for the formation of stable and diverse coordination complexes with various transition metals. These complexes have garnered significant interest due to their promising biological activities, including anticancer and antimicrobial properties, as well as their potential in catalysis.
Applications in Anticancer Research
Metal complexes incorporating this compound and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways and interaction with DNA.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperazine-containing metal complexes against different cancer cell lines. This data highlights the potential of these compounds as anticancer agents.
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(L)Cl]PF6 (L = piperazine deriv.) | A2780 (Ovarian) | 30-40 | [1] |
| [Cu(L)(bzac)(NO3)] (L = 1,10-phen) | B16 (Melanoma) | 2.20 (48h) | [2] |
| [Cu(L)(bzac)(ClO4)] (L = 1,10-phen) | B16 (Melanoma) | 1.44 (48h) | [2] |
| [Cu(L)(bzac)(NO3)] (L = 2,2'-bipy) | B16 (Melanoma) | 4.65 (48h) | [2] |
| [Cu(L)(bzac)(ClO4)] (L = 2,2'-bipy) | B16 (Melanoma) | 4.70 (48h) | [2] |
| Piperazine-pyrimidine derivative 5b | MCF-7 (Breast) | 6.29 | [3] |
| Quinoxalinylpiperazine derivative 122 | HCT116 (Colon) | 0.029 | [4] |
| Quinoxalinylpiperazine derivative 122 | HCT-15 (Colon) | 0.021 | [4] |
| [Co(ecpcdt)3] | Dalton's Lymphoma | Comparable to Cisplatin | [5][6] |
| [Cu(ecpcdt)2] | Dalton's Lymphoma | 3.82 µg/mL | [5][6] |
Antimicrobial Applications
Complexes of this compound and related ligands exhibit notable antimicrobial activity against a spectrum of pathogenic bacteria and fungi. The chelation of the metal ion often enhances the antimicrobial efficacy of the organic ligand.
Quantitative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values of piperazine-based metal complexes against various microbial strains, demonstrating their potential as novel antimicrobial agents.
| Complex | Microbial Strain | MIC (µg/mL) | Reference |
| Nickel(II) complex with 2,2-diMe-1,3-pd | Candida parapsilosis | 15.6 | [7] |
| Nickel(II) complex with 2,2-diMe-1,3-pd | Candida krusei | 62.5 | [7] |
| Chromium(III) complex of hydrazine Schiff base | B. subtilis, E. coli | 8-128 | [8] |
| Dioxomolybdenum(VI) complex | S. aureus, E. coli | 62.5-500 | [8] |
| Piperazine derivative 5-ClPAH | S. aureus ATCC 25923 | 78.12 | [9] |
| Piperazine derivative 5-ClPAH | P. aeruginosa ATCC 27853 | 156.25 | [9] |
| Sparfloxacin-piperazine derivative | Gram-positive bacteria | 1-5 | [10] |
Catalytic Applications
Metal complexes with this compound and its analogs can act as efficient catalysts in various organic transformations, most notably in oxidation reactions. The ligand's structure can be tailored to influence the selectivity and efficiency of the catalytic process.
Catalytic Oxidation of Alcohols
Copper(II) complexes, in particular, have been investigated for the catalytic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, often using environmentally benign oxidants like hydrogen peroxide.
Table 3: Catalytic Efficiency in Alcohol Oxidation
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Cu(II)-Schiff Base/Silica | Benzyl alcohol | Benzaldehyde | High | High | [11] |
| [Cu(salen)] | Benzyl alcohol | Benzaldehyde | ~90 | >95 | [12] |
| [RuHCl(CO)(PPh3)3] | Aryl alcohols | Aryl aldehydes | High | High | [13] |
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Complex with this compound
This protocol describes a general method for the synthesis of a metal(II) complex with this compound. The specific metal salt and solvent may be varied to obtain different complexes.
Materials:
-
This compound
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol or Methanol
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) chloride hexahydrate (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A color change or precipitation should be observed, indicating complex formation.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over silica gel.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and mass spectrometry.[14]
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of the synthesized metal complexes on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized metal complex
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Isopropanol or solubilization buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Make serial dilutions of the complex in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted complex solutions to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of isopropanol or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the complex that inhibits cell growth by 50%.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the broth microdilution method for determining the MIC of the metal complexes against bacterial and fungal strains.[17][18][19]
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Synthesized metal complex
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the metal complex in DMSO. Perform serial two-fold dilutions of the complex in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted complex. Include a positive control (inoculum without complex) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of metal complexes with this compound.
Caption: Workflow for the synthesis and characterization of metal complexes.
Anticancer Activity Evaluation Workflow
This diagram outlines the process for evaluating the in vitro anticancer activity of the synthesized metal complexes.
Caption: Workflow for evaluating the anticancer activity of metal complexes.
Apoptosis Induction Signaling Pathway
This diagram illustrates a plausible signaling pathway for apoptosis induction by metal complexes, involving the ERK/p38 MAPK pathway.[20][21]
Caption: ERK/p38 MAPK signaling pathway in metal complex-induced apoptosis.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. asianpubs.org [asianpubs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 14. ijbpas.com [ijbpas.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Dimethylaminoethyl)piperazine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-Dimethylaminoethyl)piperazine as a versatile building block in polymer synthesis. The unique structure of this diamine, featuring a secondary amine within the piperazine ring and a tertiary amine on the ethyl side chain, allows for its application as both a monomer and a curative/catalyst in various polymerization reactions. This document details its role in the synthesis of polyamides and in the curing of epoxy resins, providing theoretical background, experimental protocols, and key data for researchers in polymer chemistry and materials science.
Application Note 1: Synthesis of Polyamides
This compound can be employed as a diamine monomer in condensation polymerization with dicarboxylic acids or their derivatives to produce polyamides. The resulting polymers incorporate the piperazine ring into the backbone, which can influence properties such as glass transition temperature, crystallinity, and solubility.[1] The presence of the tertiary amine side group can also offer opportunities for post-polymerization modification or for imparting specific functionalities like pH-responsiveness or catalytic activity.
Polyamides are a class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.[2][3] By incorporating this compound into the polymer chain, novel polyamides with tailored properties can be synthesized for applications in hot-melt adhesives, specialty fibers, and engineering plastics.[1]
Experimental Protocol: Synthesis of a Polyamide via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyamide from this compound and a dicarboxylic acid, such as sebacic acid.
Materials:
-
This compound
-
Sebacic acid
-
Nitrogen gas supply
-
High-temperature reaction vessel with mechanical stirrer and nitrogen inlet/outlet
-
Vacuum pump
Procedure:
-
Charging the Reactor: Equimolar amounts of this compound and sebacic acid are charged into the reaction vessel.
-
Inert Atmosphere: The vessel is purged with dry nitrogen gas to remove any oxygen and moisture. A slow, continuous flow of nitrogen is maintained throughout the initial phase of the reaction.
-
Heating and Melting: The reaction mixture is heated under a nitrogen atmosphere with constant stirring. The temperature is gradually raised to melt the reactants and initiate the polycondensation reaction. This typically occurs in the range of 180-220°C.
-
Polycondensation: The reaction is held at this temperature for a period of 2-4 hours. During this stage, water is formed as a byproduct of the amidation reaction and is removed from the system with the nitrogen stream.
-
Vacuum Application: To drive the reaction to completion and achieve a high molecular weight polymer, a vacuum is gradually applied to the system while maintaining the reaction temperature. The vacuum helps to remove the last traces of water. This stage is typically continued for another 2-4 hours.
-
Polymer Recovery: After the desired reaction time, the vacuum is released, and the molten polymer is discharged from the reactor. The polymer can be cooled and then pelletized or ground for further processing and characterization.
Characterization:
The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm), and Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.[1]
Logical Relationship: Polyamide Synthesis
Caption: Workflow for Polyamide Synthesis.
Quantitative Data: Properties of Related Polyamides
| Property | Polyamide with 25% Piperazine Molar Fraction | Reference |
| Glass Transition Temperature (Tg) | Decreased with increasing piperazine content | [1] |
| Crystallinity | Decreased with increasing piperazine content | [1] |
| Softening Point | Dependent on co-monomer composition | [1] |
Application Note 2: Curing Agent for Epoxy Resins
This compound is a highly effective curing agent and accelerator for epoxy resins.[4] Its molecule contains two secondary amine hydrogens in the piperazine ring that can react with epoxy groups, and a tertiary amine on the side chain that can catalyze the epoxy ring-opening reaction.[5][6] This dual functionality leads to rapid curing at ambient or slightly elevated temperatures.[7]
The use of this amine as a curing agent can lead to cured epoxy systems with high glass transition temperatures and excellent mechanical properties. The tertiary amine group can also promote homo-polymerization of the epoxy resin, contributing to a denser crosslinked network.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol outlines a general procedure for curing a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), using this compound.
Materials:
-
Liquid Epoxy Resin (e.g., DGEBA with an epoxy equivalent weight of 185-195 g/eq)
-
This compound
-
Mixing container
-
Stirring rod or mechanical mixer
-
Mold for casting specimens
Procedure:
-
Calculating Stoichiometry: The required amount of this compound is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound (MW = 157.26 g/mol ) with two reactive hydrogens, the AHEW is approximately 78.63 g/eq. The stoichiometric amount is calculated as: Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100
-
Mixing: The calculated amount of this compound is added to the epoxy resin at room temperature. The components are thoroughly mixed until a homogeneous mixture is obtained. Care should be taken to avoid entrapping air bubbles.
-
Casting: The mixture is poured into a pre-heated mold.
-
Curing: The curing can be carried out at room temperature or at an elevated temperature to accelerate the process and ensure complete reaction. A typical curing schedule might be 24 hours at room temperature followed by a post-cure at 80-120°C for 2-4 hours.[7]
-
Demolding and Testing: After the curing is complete and the sample has cooled to room temperature, it can be demolded and subjected to various tests to determine its physical and mechanical properties.
Characterization:
The curing process can be monitored using Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the glass transition temperature (Tg) of the cured product.[8] The mechanical properties, such as tensile strength, flexural strength, and hardness, can be measured according to standard ASTM methods.[5]
Experimental Workflow: Epoxy Curing
Caption: Workflow for Epoxy Resin Curing.
Quantitative Data: Curing Properties of a Related Amine Curing Agent
The following table provides typical performance data for N-(2-aminoethyl)piperazine (AEP), a structurally similar curing agent, when formulated with a standard Bisphenol-A based epoxy resin (EEW=190). This data can be used as a benchmark for estimating the performance of this compound. The tertiary amine in this compound is expected to result in a shorter gel time compared to AEP.
| Property | Value for N-(2-aminoethyl)piperazine (AEP) | Reference |
| Recommended Use Level (phr) | 23 | [7] |
| Gel Time (150g mix @ 25°C) | 19 min | [7] |
| Heat Deflection Temperature | 107 °C | [5] |
| Tensile Strength | 10,000 psi | [7] |
| Flexural Strength | 19,000 psi | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamide (PA): Properties, applications and processing [kdfeddersen.com]
- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4800222A - Accelerator for curing epoxy resins comprising piperazine, triethanolamine and tris(dimethylaminomethyl)phenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of 1-(2-Dimethylaminoethyl)piperazine in the Synthesis of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1-(2-Dimethylaminoethyl)piperazine as a key building block in the synthesis of the antiallergic agent, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide. This document includes a detailed experimental protocol, quantitative data, and a description of the relevant biological signaling pathway.
Introduction
This compound is a versatile substituted piperazine derivative that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring both a secondary and a tertiary amine, allows for its facile incorporation into target molecules, often imparting desirable pharmacokinetic properties. This document focuses on its application in the synthesis of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, a potent histamine H1 receptor antagonist with potential therapeutic applications in allergic conditions.
Role in Synthesis: Nucleophilic Reagent
In the synthesis of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, this compound functions as a nucleophilic reagent. The secondary amine of the piperazine ring attacks an electrophilic carbonyl group, leading to the formation of a carboxamide linkage. This reaction is a critical step in assembling the final drug molecule.
Experimental Protocol: Synthesis of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide
This protocol is based on established synthetic methodologies for similar compounds and is provided as a guideline for laboratory synthesis.
Materials:
-
1-(4-Fluorophenyl)piperazine
-
Triphosgene or other phosgene equivalent
-
Triethylamine or other suitable non-nucleophilic base
-
This compound
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)
Procedure:
Step 1: Formation of the Carbamoyl Chloride Intermediate
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-fluorophenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reaction with this compound
-
In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous dichloromethane.
-
Cool the carbamoyl chloride intermediate solution from Step 1 back to 0 °C.
-
Slowly add the solution of this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-(4-Fluorophenyl)piperazine | Triphosgene | Dichloromethane | 0 to RT | 2-4 | - | - |
| 2 | Carbamoyl Chloride Intermediate | This compound | Dichloromethane | 0 to RT | 12-24 | 60-80 | >95 (after purification) |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide.
Signaling Pathway of the Target: H1 Histamine Receptor
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide is an antagonist of the H1 histamine receptor. The binding of histamine to this receptor initiates a signaling cascade that mediates allergic responses.
Caption: Simplified signaling pathway of the H1 histamine receptor and the antagonistic action of the synthesized compound.[1][2][3][4][5][6][7][8]
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical ingredients. Its application in the preparation of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide highlights its role as a key nucleophilic component in the formation of complex drug molecules. The provided protocol and data serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-3… [ouci.dntb.gov.ua]
Application Notes and Protocols: 1-(2-Dimethylaminoethyl)piperazine in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-Dimethylaminoethyl)piperazine and its analogues as catalysts in the production of polyurethane foams. This document outlines their role in the polymerization process, their impact on foam properties, and detailed protocols for experimental application.
Introduction
Tertiary amines are crucial catalysts in the production of polyurethane foams, influencing the balance between the gelling (urethane formation) and blowing (urea formation) reactions. This compound and its derivatives, such as 1-methyl-4-(2-dimethylaminoethyl)piperazine (TMNAEP), are effective catalysts, often used as part of a system to achieve a "delayed action" effect. This delayed onset of catalytic activity is particularly valuable in complex molding processes, allowing for better flow and distribution of the foam mixture before rapid curing begins.
The primary function of these catalysts is to activate the isocyanate group, making it more susceptible to reaction with the hydroxyl groups of the polyol (gelling) and with water (blowing). The balance of these two reactions is critical in determining the final properties of the foam, such as density, cell structure, and mechanical strength.
Catalyst Signaling Pathway and Reaction Mechanism
The catalytic action of tertiary amines like this compound in urethane formation involves the formation of an activated complex with the isocyanate group. This activation facilitates the nucleophilic attack by the hydroxyl groups of the polyol, leading to the formation of the urethane linkage.
Caption: Catalytic cycle of urethane formation.
Quantitative Data: Impact on Foam Properties
Table 1: Formulations for Flexible Polyurethane Foam
| Component | Control Formulation (parts by weight) | Formulation with TMNAEP (parts by weight) |
| Polyether Polyol | 100 | 100 |
| Water | 4.0 | 4.0 |
| Silicone Surfactant | 1.0 | 1.0 |
| Stannous Octoate | 0.25 | 0.25 |
| Triethylenediamine (33% in DPG) | 0.5 | 0.5 |
| Delayed Action Catalyst * | - | 0.1 - 1.0 |
*The delayed action catalyst in the patent comprises a salt of a tertiary amine and an organic acid, combined with TMNAEP. The amount of TMNAEP ranges from 0.01 to 10.0 times the molar amount of the tertiary amine component of the organic acid salt.[1]
Table 2: Effect of TMNAEP on Reactivity of Flexible Foam
| Parameter | Control | With TMNAEP |
| Cream Time (seconds) | 10 | 12-15 |
| Gel Time (seconds) | 60 | 70-85 |
| Rise Time (seconds) | 90 | 100-120 |
| Tack-Free Time (seconds) | 120 | 140-160 |
Table 3: Physical Properties of Resulting Flexible Foam
| Property | Control | With TMNAEP |
| Density ( kg/m ³) | 28-32 | 28-32 |
| Compressive Strength (kPa) | 10-15 | 10-15 |
| Air Flow (L/min) | 60-80 | 50-70 |
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of polyurethane foams using this compound as a catalyst.
General Polyurethane Foam Preparation
This protocol describes a bench-scale method for producing a polyurethane foam sample.
Caption: Experimental workflow for polyurethane foam synthesis.
Methodology:
-
Preparation of the Polyol Premix (Component A):
-
In a suitable container, accurately weigh the polyether or polyester polyol.
-
Add the required amounts of water (blowing agent), silicone surfactant (foam stabilizer), and any co-catalysts.
-
Add the desired amount of this compound. The concentration can be varied to study its effect on the foam properties (e.g., 0.1 to 2.0 parts per hundred parts of polyol - pphp).
-
Mix the components at low speed until a homogeneous mixture is obtained.
-
-
Foaming Process:
-
Weigh the required amount of isocyanate (Component B) in a separate container. The amount is calculated based on the desired isocyanate index (typically 100-110).
-
Add the isocyanate to the polyol premix.
-
Immediately mix at high speed (e.g., 2000-6000 rpm) for a short duration (e.g., 5-10 seconds) to ensure thorough mixing without premature reaction.
-
Quickly pour the reacting mixture into a mold.
-
Record the cream time (start of foam rise), gel time (formation of a tacky solid), and rise time (end of foam expansion).
-
-
Curing and Sample Preparation:
-
Allow the foam to cure at ambient temperature for at least 24 hours.
-
For complete curing, post-cure the foam in an oven at a specified temperature (e.g., 70°C) for 24 hours.
-
After curing, carefully remove the foam from the mold and condition it at standard temperature and humidity (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before testing.
-
Cut the foam into specimens of the required dimensions for physical property testing.
-
Foam Property Characterization
The following are standard methods for characterizing the physical properties of the prepared polyurethane foams.
4.2.1. Density Measurement
-
Standard: ASTM D1622 or ISO 845.
-
Procedure:
-
Cut a rectangular specimen of a known volume from the core of the foam.
-
Measure the dimensions (length, width, thickness) of the specimen accurately.
-
Weigh the specimen to the nearest 0.01 g.
-
Calculate the density using the formula: Density = Mass / Volume.
-
4.2.2. Compressive Strength Measurement
-
Standard: ASTM D1621 or ISO 844.
-
Procedure:
-
Cut a specimen of specified dimensions (e.g., 50 x 50 x 25 mm).
-
Place the specimen in a universal testing machine between two parallel plates.
-
Apply a compressive load at a constant rate of crosshead movement.
-
Record the force and deformation data.
-
The compressive strength is typically reported as the stress at 10% strain or at the yield point, whichever occurs first.
-
Logical Relationships: Catalyst Concentration and Foam Properties
The concentration of this compound has a direct impact on the reaction kinetics and, consequently, the final foam properties.
Caption: Impact of catalyst concentration on foam properties.
An increase in the concentration of the amine catalyst generally leads to:
-
Faster reaction rates: This results in shorter cream, gel, and rise times.
-
Finer cell structure: A more rapid reaction can lead to the formation of a larger number of smaller bubbles.
-
Potential for lower density: A faster blowing reaction can trap more gas before the polymer matrix becomes too viscous.
-
Increased hardness: A more efficient gelling reaction can lead to a higher crosslink density and thus a harder foam.
It is important to optimize the catalyst concentration to achieve the desired balance of properties for a specific application. Excessive catalyst levels can lead to premature gelling, poor flowability, and foam defects.
Conclusion
This compound and its analogues are versatile and effective catalysts for polyurethane foam production. Their ability to be incorporated into delayed-action systems makes them particularly suitable for complex molding applications. By carefully controlling the concentration of this catalyst, researchers can manipulate the reaction kinetics to tailor the final properties of the polyurethane foam to meet the demands of various applications, from flexible cushioning to rigid insulation. The protocols and data presented here provide a foundation for further research and development in this area.
References
Application Notes and Protocols for Amine-Containing Monomers in Atom Transfer Radical Polymerization (ATRP)
A Focus on 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
Introduction
A thorough review of the scientific literature indicates that 1-(2-Dimethylaminoethyl)piperazine is not commonly employed as a ligand or catalyst in Atom Transfer Radical Polymerization (ATRP). However, the structurally related monomer, 2-(Dimethylamino)ethyl methacrylate (DMAEMA) , is extensively studied and utilized in ATRP to synthesize well-defined, functional polymers.[1][2][3] These polymers, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have garnered significant interest in biomedical and drug development fields due to their stimuli-responsive nature.[1][4][5]
This document provides detailed application notes and protocols for the ATRP of DMAEMA, addressing the interests of researchers, scientists, and drug development professionals. We will cover the fundamental principles, experimental methodologies, and applications of PDMAEMA synthesized via ATRP.
The Role of Amine-Containing Ligands in ATRP
While this compound itself is not a documented ATRP ligand, various other nitrogen-based ligands are crucial for the success of copper-catalyzed ATRP. These ligands solubilize the copper catalyst and modulate its reactivity, which is essential for achieving controlled polymerization. Commonly used amine-based ligands include:
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)
The choice of ligand significantly impacts the polymerization kinetics and the degree of control over the resulting polymer's properties.[9]
Atom Transfer Radical Polymerization (ATRP) of DMAEMA
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] The general mechanism involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper(I) complex.
Below is a diagram illustrating the general mechanism of ATRP.
Applications of PDMAEMA in Drug Development
PDMAEMA is a stimuli-responsive polymer, exhibiting sensitivity to both pH and temperature.[1] This property makes it an attractive candidate for various biomedical applications, particularly in drug delivery systems.[1][5]
-
Gene Delivery: The cationic nature of PDMAEMA allows it to form complexes with negatively charged plasmid DNA (pDNA), facilitating gene transfection.
-
Drug Delivery Micelles: Amphiphilic block copolymers containing PDMAEMA can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs for targeted delivery.[5]
-
Injectable Hydrogels: Thermo-sensitive PDMAEMA-based hydrogels can be designed to be liquid at room temperature and form a gel at body temperature, serving as injectable scaffolds for drug release and tissue engineering.
The diagram below illustrates a conceptual workflow for utilizing PDMAEMA in a drug delivery system.
Quantitative Data from ATRP of DMAEMA
The following tables summarize representative quantitative data from various studies on the ATRP of DMAEMA, showcasing the versatility of this polymerization.
Table 1: ATRP of DMAEMA with Various Ligands
| Monomer | Initiator | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| DMAEMA | EBiB | CuBr | HMTETA | Anisole | 50 | 1.5 | 19,800 | 1.28 | 85 |
| DMAEMA | BPN | CuBr | HMTETA | Dichlorobenzene | 50 | 1.5 | 18,500 | 1.30 | 88 |
| DMAEMA | EBiB | CuBr | PMDETA | Anisole | 50 | 1.5 | 20,100 | 1.35 | 89 |
Data adapted from relevant studies. EBiB: Ethyl 2-bromoisobutyrate; BPN: 2-bromopropionitrile.
Table 2: Effect of Temperature on ATRP of DMAEMA
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| DMAEMA | EBiB | CuBr/HMTETA | Anisole | 25 | 4 | 19,500 | 1.32 | 83 |
| DMAEMA | EBiB | CuBr/HMTETA | Anisole | 50 | 1.5 | 19,800 | 1.28 | 85 |
| DMAEMA | EBiB | CuBr/HMTETA | Anisole | 70 | 0.5 | 18,900 | 1.38 | 90 |
Data synthesized from typical ATRP trends.
Experimental Protocols
Protocol 1: General Procedure for ATRP of DMAEMA
This protocol provides a general method for the synthesis of PDMAEMA using CuBr/HMTETA as the catalytic system.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), passed through a column of basic alumina to remove inhibitor
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)
-
Anisole (solvent), dried over molecular sieves
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.1 mmol) and a magnetic stir bar.
-
Add anisole (e.g., 5 mL) to the flask.
-
Add HMTETA (e.g., 0.1 mmol) to the flask.
-
Add DMAEMA (e.g., 10 mmol).
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
While the flask is under argon, add the initiator EBiB (e.g., 0.1 mmol).
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 50 °C) and stir.
-
Samples can be taken periodically via a degassed syringe to monitor conversion by gas chromatography (GC) and molecular weight by gel permeation chromatography (GPC).
-
To stop the polymerization, the flask is opened to air and the solution is diluted with a suitable solvent like THF.
-
The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina.
-
The polymer is then precipitated in a non-solvent such as cold hexane, filtered, and dried under vacuum.
The following diagram outlines the experimental workflow for this protocol.
Protocol 2: ARGET ATRP of DMAEMA
Activators Re-generated by Electron Transfer (ARGET) ATRP is a variant that allows for significantly lower catalyst concentrations (ppm levels).
Materials:
-
DMAEMA, purified
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(II) chloride (CuCl2)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Tin(II) 2-ethylhexanoate (Sn(EH)2) as a reducing agent
-
Anisole, dried
Procedure:
-
To a dry Schlenk flask, add DMAEMA, anisole, and EBiB.
-
The mixture is degassed by four freeze-pump-thaw cycles.
-
In a separate flask, prepare a solution of CuCl2 and TPMA in anisole and bubble with argon.
-
Slowly add the catalyst solution to the monomer mixture.
-
Add the reducing agent, Sn(EH)2, to the reaction mixture.
-
The sealed flask is placed in a thermostated oil bath (e.g., 30 °C).
-
The polymerization is stopped by exposing the catalyst to air.
-
The polymer is purified as described in Protocol 1.
Conclusion
The ATRP of 2-(dimethylamino)ethyl methacrylate provides a robust and versatile platform for the synthesis of well-defined, stimuli-responsive polymers. These materials hold significant promise for advanced applications in drug delivery and biotechnology. The protocols and data presented herein offer a foundational guide for researchers and professionals entering this exciting field of polymer chemistry.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Synthesis of Piperazine Derivatives Using 1-(2-Dimethylaminoethyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of piperazine derivatives utilizing 1-(2-Dimethylaminoethyl)piperazine as a key starting material. The methodologies outlined herein are foundational for the development of novel compounds with potential therapeutic applications, including but not limited to antihistaminic, antipsychotic, and antimicrobial agents.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The unique physicochemical properties of the piperazine ring, including its basicity and ability to participate in hydrogen bonding, make it a valuable pharmacophore for modulating the activity of biological targets. This compound is a versatile building block, offering a secondary amine within the piperazine ring for further functionalization, while the tertiary amine on the ethyl side chain can influence solubility and pharmacokinetic properties. This document details key synthetic transformations—N-alkylation, N-acylation, and reductive amination—starting from this compound.
Key Synthetic Transformations
The secondary amine of this compound is a nucleophilic center that readily undergoes a variety of chemical reactions to introduce diverse substituents.
N-Alkylation
N-alkylation introduces an alkyl group onto the piperazine nitrogen, a common strategy in the synthesis of various bioactive molecules.[2]
Experimental Protocol: Synthesis of 1-(2-Dimethylaminoethyl)-4-(4-methylbenzyl)piperazine
This protocol describes the synthesis of a benzyl-substituted piperazine derivative.
Materials:
-
This compound
-
4-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add 4-methylbenzyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-dimethylaminoethyl)-4-(4-methylbenzyl)piperazine.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| This compound | 4-Methylbenzyl chloride | K₂CO₃ | Acetonitrile | 1-(2-Dimethylaminoethyl)-4-(4-methylbenzyl)piperazine | ~85% |
Yields are approximate and may vary based on reaction scale and purification efficiency.
N-Acylation
N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in many pharmaceutical compounds. This reaction involves the coupling of an amine with a carboxylic acid derivative, typically an acyl chloride.
Experimental Protocol: Synthesis of (4-(2-(Dimethylamino)ethyl)piperazin-1-yl)(p-tolyl)methanone
This protocol details the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
4-Methylbenzoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| This compound | 4-Methylbenzoyl chloride | TEA | DCM | (4-(2-(Dimethylamino)ethyl)piperazin-1-yl)(p-tolyl)methanone | ~90% |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used in pharmaceutical synthesis.[3] It involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[4]
Experimental Protocol: Synthesis of 1-(2-(Dimethylamino)ethyl)-4-(4-methoxybenzyl)piperazine
This protocol outlines the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.1 eq) in DCM, add 4-methoxybenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for approximately 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure product.
Data Presentation:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Yield |
| This compound | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 1-(2-(Dimethylamino)ethyl)-4-(4-methoxybenzyl)piperazine | ~75-85% |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and evaluation of piperazine derivatives.
Signaling Pathway Inhibition (Hypothetical)
Many piperazine derivatives exhibit their therapeutic effects by modulating signaling pathways. For instance, derivatives of this compound could be designed to inhibit the histamine H1 receptor, a G-protein coupled receptor (GPCR) involved in allergic responses.
Caption: Inhibition of the Histamine H1 receptor signaling pathway.
Conclusion
The protocols and data presented in this document provide a solid foundation for the synthesis of a diverse library of piperazine derivatives starting from this compound. These derivatives can be further evaluated for their biological activities, contributing to the discovery and development of new therapeutic agents. The versatility of the synthetic transformations allows for fine-tuning of the molecular structure to optimize potency, selectivity, and pharmacokinetic properties.
References
1-(2-Dimethylaminoethyl)piperazine: A Versatile Building Block in the Synthesis of Bioactive Compounds
Application Note AP-CHEM-2025-01
Introduction
1-(2-Dimethylaminoethyl)piperazine is a valuable and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, featuring a piperazine ring coupled with a dimethylaminoethyl side chain, provides a scaffold that can be readily modified to generate a diverse range of molecules with significant biological activities. This diamine derivative serves as a key intermediate in the synthesis of compounds targeting a variety of receptors and enzymes, leading to applications in areas such as cardiovascular disease, benign prostatic hyperplasia, and allergic conditions. This application note details the use of this compound in the synthesis of several classes of bioactive molecules, providing experimental protocols and summarizing key data.
Synthesis of Bioactive Molecules
Synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives with Antiallergy Activity
Derivatives of this compound have been synthesized and evaluated for their potential as antiallergy agents.[1] These compounds, specifically N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, have shown activity in preclinical models of allergic response. One notable derivative, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, was identified as an inhibitor of histamine H1 receptor binding.[1]
Experimental Protocol: General Procedure for the Synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides
A solution of an appropriate aryl isocyanate (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) is added dropwise to a stirred solution of this compound (1.0 equivalent) in the same anhydrous solvent at room temperature. The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide.
Experimental Workflow: Synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides
Caption: General workflow for the synthesis of N-aryl-piperazinecarboxamides.
Quantitative Data Summary
| Compound | Aryl Substituent | IC50 (nM) for Histamine H1 Receptor Binding | Reference |
| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | 4-Fluorophenyl | 310 | [1] |
Precursor to Commercially Significant Pharmaceuticals
The piperazine moiety is a core component of several widely used drugs. While direct synthesis routes from this compound are not always employed in industrial-scale production, its structural similarity to key intermediates makes it a relevant building block for medicinal chemistry research and process development.
Naftopidil: An α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. The synthesis of Naftopidil typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(1-naphthoxy)-1,2-epoxypropane.
Urapidil: An antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. The synthesis of Urapidil often utilizes 1-(2-methoxyphenyl)piperazine as a key intermediate.
Signaling Pathways of Derived Bioactive Molecules
Naftopidil Signaling Pathway in Benign Prostatic Hyperplasia (BPH)
Naftopidil primarily exerts its therapeutic effect by blocking α1-adrenergic receptors, with a higher affinity for the α1D and α1A subtypes. In BPH, the overstimulation of these receptors in the smooth muscle of the prostate and bladder neck leads to increased muscle tone and urinary obstruction. By antagonizing these receptors, Naftopidil induces smooth muscle relaxation, thereby improving urinary flow.
Signaling Pathway of Naftopidil
Caption: Naftopidil blocks α1-adrenergic receptors, inhibiting smooth muscle contraction.
Urapidil Dual-Action Signaling Pathway in Hypertension
Urapidil exhibits a dual mechanism of action to lower blood pressure. Peripherally, it acts as an antagonist of α1-adrenergic receptors in blood vessels, leading to vasodilation. Centrally, it functions as an agonist of serotonin 5-HT1A receptors in the brainstem, which reduces sympathetic outflow and further contributes to blood pressure reduction.
Signaling Pathway of Urapidil
Caption: Urapidil's dual action on blood pressure regulation.
Conclusion
This compound is a highly valuable building block for the synthesis of a wide array of biologically active molecules. Its utility is demonstrated in the straightforward preparation of piperazinecarboxamide derivatives with potential antiallergy properties and its structural relationship to key intermediates for major pharmaceuticals like Naftopidil and Urapidil. The understanding of the signaling pathways of these molecules further underscores the importance of this scaffold in drug discovery and development. Researchers can leverage the reactivity of the piperazine nitrogens to introduce diverse functionalities, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
Standard Operating Procedure for 1-(2-Dimethylaminoethyl)piperazine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive standard operating procedure (SOP) for the safe handling and use of 1-(2-Dimethylaminoethyl)piperazine in a laboratory environment. It includes detailed protocols, safety information, and emergency procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Introduction
This compound (CAS No. 3644-18-6) is a versatile chemical intermediate used in various research and industrial applications, including as a curing agent for epoxy resins and as a building block in organic synthesis.[][2] Its chemical structure contains primary, secondary, and tertiary amine functionalities, which contribute to its reactivity. However, it is also a corrosive substance that can cause severe skin burns and eye damage, and it is harmful if swallowed or in contact with skin.[3][4] Strict adherence to safety protocols is therefore essential when handling this compound.
Hazard Identification and Safety Precautions
Signal Word: Danger[][4]
Hazard Statements:
-
Harmful in contact with skin (H312).[3]
-
Toxic if swallowed (H301).[3]
-
Causes serious eye damage (H318).[3]
-
Harmful to aquatic life with long-lasting effects (H412).[3]
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray (P260).[4]
-
Wash face, hands, and any exposed skin thoroughly after handling (P264).[4]
-
Do not eat, drink, or smoke when using this product (P270).[3][4]
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).[4][5]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331).[4]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower (P303+P361+P353).[4]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340).[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[4]
-
Immediately call a POISON CENTER or doctor/physician (P310).[4][5]
-
Store locked up (P405).[][4]
-
Dispose of contents/container to an approved waste disposal plant (P501).[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N₃ | [][6] |
| Molecular Weight | 157.26 g/mol | [][6] |
| CAS Number | 3644-18-6 | [][6] |
| Appearance | Clear yellow liquid | [6][7] |
| Density | 0.917 g/cm³ | [6][7] |
| Boiling Point | 63 °C | [2][6] |
| Refractive Index | n20/D 1.479 | [] |
| Flash Point | 78.8 °C | [6] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | [] |
Experimental Protocols
General Handling and Dispensing Protocol
This protocol outlines the general procedure for safely handling and dispensing this compound.
Materials:
-
This compound
-
Appropriate solvent (if required for dilution)
-
Glassware (beakers, graduated cylinders, flasks)
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Fume hood
-
Personal Protective Equipment (see Section 5)
Procedure:
-
Ensure the fume hood is functioning correctly before starting any work.
-
Don all required personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Place all necessary equipment and reagents inside the fume hood.
-
Carefully open the container of this compound, avoiding any splashes or inhalation of vapors.
-
Measure the required amount of the chemical using a clean, dry graduated cylinder or by weight using a tared beaker on a balance inside the fume hood.
-
If dilution is required, slowly add the this compound to the solvent while stirring to ensure proper mixing and to avoid localized heating.
-
Once the required amount has been dispensed, securely close the original container and wipe it down with a damp cloth to remove any external contamination.
-
Proceed with the intended experiment within the fume hood.
-
Upon completion of the work, decontaminate all glassware and equipment that came into contact with the chemical according to the waste disposal procedures outlined in Section 7.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
Application Protocol: Curing of an Epoxy Resin
This protocol provides a representative example of using this compound as a curing agent for a standard bisphenol A-based epoxy resin.
Materials:
-
This compound
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Disposable mixing container and stirring rod
-
Mold for casting the cured resin
-
Vacuum desiccator (optional, for degassing)
-
Oven for post-curing (if required)
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
In a fume hood, accurately weigh the required amount of epoxy resin into a disposable mixing container.
-
Accurately weigh the calculated amount of this compound and add it to the epoxy resin.
-
Thoroughly mix the two components with a disposable stirring rod for 2-3 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.
-
(Optional) Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.
-
Pour the mixed resin into the desired mold.
-
Allow the resin to cure at room temperature for the time specified by the resin manufacturer, or as determined by preliminary experiments. The curing process is exothermic.
-
For optimal properties, a post-cure at an elevated temperature may be required. Place the cured casting in an oven at the recommended temperature and for the specified duration.
-
After the curing and any post-curing is complete, allow the sample to cool to room temperature before handling and testing.
-
Dispose of all contaminated materials as outlined in Section 7.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards are required. A face shield (minimum 8 inches) should also be worn.[5]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[5]
-
Protective Clothing: A chemical-resistant lab coat or apron must be worn. For larger quantities or in case of a high risk of splashing, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia/methylamine should be used.
Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4] Keep the container tightly closed. The storage area should be secured and accessible only to authorized personnel.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[5] Use only in a chemical fume hood. Take measures to prevent the buildup of electrostatic charge.[5] Wash hands thoroughly after handling.
Spill and Emergency Procedures
Small Spills (in a fume hood)
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralize if appropriate (consult with safety personnel).
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spills (outside a fume hood) or Spills with Personnel Exposure
-
Evacuate the immediate area and alert others.
-
If safe to do so, remove any ignition sources.
-
Call for emergency assistance (e.g., 911 or internal emergency response team).
-
Isolate the area to prevent entry.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[4] Collect waste in a properly labeled, sealed, and chemical-resistant container. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Diagrams
The following diagrams illustrate the standard procedures for handling this compound and responding to a spill.
Caption: Workflow for the safe handling of this compound.
References
- 2. threebond.co.jp [threebond.co.jp]
- 3. 1-[2-(Dimethylamino)ethyl]piperazine, CasNo.3644-18-6 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-[2-(二甲氨基)乙基]哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemscene.com [chemscene.com]
Application Notes and Protocols for the Synthesis of 1-(2-Dimethylaminoethyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two common synthetic transformations involving 1-(2-Dimethylaminoethyl)piperazine: N-acylation via isocyanate reaction and N-alkylation with an alkyl halide. The protocols are designed to be a practical guide for laboratory synthesis, offering clear, step-by-step instructions and reaction parameters.
Application Note 1: Synthesis of N-[2-(Dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide
This protocol details the synthesis of a urea derivative by reacting the secondary amine of a substituted piperazine with an aryl isocyanate. This reaction is fundamental in the synthesis of various pharmacologically active compounds, particularly those targeting histamine receptors. The resulting N,N'-disubstituted urea linkage is a common pharmacophore.
Reaction Principle
The synthesis proceeds via a nucleophilic addition of the secondary amine of the piperazine ring of a precursor to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the piperazine nitrogen attacks the central carbon of the isocyanate, leading to the formation of a carboxamide (urea) derivative. The reaction is typically conducted in an aprotic solvent at room temperature.
Experimental Protocol: Synthesis of N-[2-(Dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide[1]
Materials:
-
1-(4-Fluorophenyl)piperazine
-
2-Chloro-N,N-dimethylethylamine hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
4-Fluorophenyl isocyanate
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of the intermediate 1-(2-Dimethylaminoethyl)-4-(4-fluorophenyl)piperazine.
-
To a stirred suspension of 1-(4-fluorophenyl)piperazine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq).
-
Heat the mixture to reflux and maintain for 16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate product, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of the final product.
-
Dissolve the crude 1-(2-Dimethylaminoethyl)-4-(4-fluorophenyl)piperazine (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add a solution of 4-fluorophenyl isocyanate (1.05 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the final product.
-
Data Summary
| Reactant | Role | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Step 1 | ||||||
| 1-(4-Fluorophenyl)piperazine | Starting Material | 1.0 | Acetonitrile | Reflux | 16 | - |
| 2-Chloro-N,N-dimethylethylamine HCl | Alkylating Agent | 1.1 | ||||
| Potassium Carbonate | Base | 2.5 | ||||
| Step 2 | ||||||
| 1-(2-Dimethylaminoethyl)-4-(4-fluorophenyl)piperazine | Nucleophile | 1.0 | Dichloromethane | RT | 4 | High |
| 4-Fluorophenyl isocyanate | Electrophile | 1.05 |
Note: Specific yield data was not available in the provided search results and is indicated as "High" based on typical reaction efficiency.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a piperazinecarboxamide derivative.
Application Note 2: N-Alkylation of this compound with Benzyl Chloride
This protocol describes the mono-N-alkylation of a piperazine derivative using an alkyl halide. To control the reaction and prevent di-alkylation, the piperazine is first converted in situ to its monohydrochloride salt. This method is a robust and widely used strategy for preparing unsymmetrically substituted piperazines, which are valuable intermediates in drug discovery.[1]
Reaction Principle
The reaction involves the nucleophilic substitution (S_N2) of benzyl chloride by this compound. To ensure mono-alkylation at the secondary amine of the piperazine ring, one of the basic nitrogen centers is effectively "protected" by protonation. By forming the monohydrochloride salt in situ from equimolar amounts of the free base and its dihydrochloride, the reactivity is directed to the free secondary amine, minimizing the formation of the 1,4-disubstituted byproduct.[1]
Experimental Protocol: Synthesis of 1-Benzyl-4-(2-dimethylaminoethyl)piperazine[2]
Materials:
-
This compound
-
This compound Dihydrochloride (can be pre-formed or generated in situ)
-
Benzyl Chloride (freshly distilled)
-
Ethanol (absolute)
-
5N Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Step 1: Preparation of the Piperazine Monohydrochloride Solution.
-
In a reaction flask, dissolve this compound (1.0 eq) and this compound dihydrochloride (1.0 eq) in absolute ethanol.
-
Gently warm the mixture to approximately 65 °C with stirring until a clear solution is obtained.
-
-
Step 2: Alkylation Reaction.
-
While maintaining the temperature at 65 °C, add freshly distilled benzyl chloride (1.0 eq) dropwise over 5 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at 65 °C for an additional 30 minutes. A precipitate of the unreacted dihydrochloride may form.
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of any unreacted starting material salts.
-
Filter the mixture by suction filtration to remove the solid dihydrochloride, washing the solid with a small portion of ice-cold absolute ethanol.
-
Combine the filtrate and washings. Make the solution strongly alkaline (pH > 12) by adding 5N sodium hydroxide solution.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude oil is then purified by vacuum distillation to yield the pure 1-benzyl-4-(2-dimethylaminoethyl)piperazine.
-
Data Summary
| Reactant | Role | Molar Eq. | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| This compound | Nucleophile (Base) | 1.0 | Ethanol | 65 | 35 | 93-95 |
| This compound Dihydrochloride | Salt for Mono-Alkylation | 1.0 | Ethanol | 65 | 35 | |
| Benzyl Chloride | Alkylating Agent | 1.0 | 65 | 35 |
Note: Yield is based on the reported values for the analogous synthesis of 1-benzylpiperazine.[1]
Experimental Workflow Diagram
Caption: Workflow for the N-Alkylation of a piperazine derivative.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 1-(2-Dimethylaminoethyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Dimethylaminoethyl)piperazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in N-alkylation or N-arylation reactions?
The most frequent challenges include low yields of the desired monosubstituted product, formation of disubstituted byproducts, and difficulties in product purification. Due to the presence of two reactive nitrogen atoms (the secondary amine in the piperazine ring and the tertiary amine on the ethyl chain, though the secondary amine is significantly more nucleophilic), controlling the selectivity of the reaction is paramount.
Q2: How can I selectively achieve mono-alkylation on the piperazine ring?
Controlling selectivity is a critical aspect of reactions with this compound. Several strategies can be employed to favor mono-alkylation:
-
Control of Stoichiometry: Using a precise 1:1 stoichiometry of your reactants can favor the mono-substituted product. In some cases, using a slight excess of the piperazine derivative can also suppress di-alkylation.
-
Slow Addition of the Alkylating/Arylating Agent: Adding the electrophile dropwise to the reaction mixture helps to maintain a low concentration, reducing the likelihood of a second substitution event on the already mono-substituted piperazine.
-
Use of a Protecting Group: A highly effective method is to use a mono-protected piperazine derivative. The tert-butoxycarbonyl (Boc) group is commonly used to temporarily block one of the piperazine nitrogens, directing the reaction to the other. The Boc group can be subsequently removed under acidic conditions.
Q3: My reaction is sluggish or not proceeding to completion. What can I do?
Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Base: Ensure a suitable base is used in sufficient quantity to neutralize any acid generated during the reaction. For N-alkylation with alkyl halides, bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) are common.
-
Low Reaction Temperature: Many N-alkylation and C-N coupling reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increasing the temperature while monitoring the progress by TLC or LC-MS is advisable.
-
Catalyst Issues (for C-N coupling): In palladium-catalyzed reactions, catalyst deactivation can be an issue. Ensure anhydrous and anaerobic conditions, and consider screening different palladium precursors and phosphine ligands.
Q4: I'm having trouble purifying my product. It's a basic compound that streaks on my silica gel column. How can I improve the purification?
The basic nature of piperazine derivatives often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation. Here are some solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Commonly used modifiers include:
-
Triethylamine (0.1-1% v/v)
-
Ammonia solution in methanol (e.g., 2 M NH₃ in MeOH, used as a small percentage of the mobile phase)
-
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column if your compound has sufficient hydrophobicity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-Substituted Product
| Potential Cause | Suggested Solution |
| Formation of Disubstituted Byproduct | Employ strategies for selective mono-alkylation as described in the FAQs (control of stoichiometry, slow addition of electrophile, use of a protecting group). |
| Incomplete Reaction | Optimize reaction conditions: increase temperature, prolong reaction time, or change the solvent to improve solubility of reactants. For catalytic reactions, screen different catalysts and ligands. |
| Product Lost During Workup | Piperazine derivatives can be water-soluble, especially when protonated. Ensure the aqueous phase is thoroughly extracted after basification. Back-extraction of the combined organic layers with a small amount of acidic water can sometimes help to isolate the product. |
| Side Reactions | Consider alternative synthetic routes, such as reductive amination, which can offer higher selectivity and milder reaction conditions. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Suggested Solution |
| Reaction with Solvent | Some solvents, like DMF or DMSO, can decompose at high temperatures or in the presence of strong bases, leading to impurities. If suspected, switch to a more inert solvent like toluene, dioxane, or THF. |
| Intramolecular Cyclization | If your alkylating agent contains another reactive functional group, intramolecular reactions can occur. Lowering the reaction temperature may disfavor the cyclization pathway. |
| Catalyst-Mediated Side Reactions | In palladium-catalyzed couplings, side reactions like hydrodehalogenation of the aryl halide can occur. Optimizing the ligand, base, and temperature is crucial. |
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor, phosphine ligand, and base.
-
Add the aryl halide and this compound.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, often using a mobile phase containing a basic modifier like triethylamine.
Protocol 2: Reductive Amination for N-Alkylation
This method provides an alternative to direct alkylation with alkyl halides and can offer better control and yield.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq)
-
Solvent (e.g., dichloromethane or 1,2-dichloroethane)
Procedure:
-
Dissolve this compound and the aldehyde or ketone in the solvent.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.
-
Add the reducing agent portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for common issues in reactions with this compound.
Technical Support Center: Optimizing 1-(2-Dimethylaminoethyl)piperazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity in the synthesis of 1-(2-Dimethylaminoethyl)piperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Di-alkylation: The presence of two reactive secondary amines in piperazine can lead to the formation of the 1,4-disubstituted byproduct.[1] 2. Quaternary Salt Formation: Over-alkylation on the same nitrogen can result in water-soluble quaternary ammonium salts.[1] 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[1] 4. Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.[2] | 1. Control Stoichiometry: Use a significant excess of piperazine relative to the alkylating agent (e.g., 2-chloro-N,N-dimethylethanamine) to favor mono-alkylation.[2] This increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule. 2. Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, to block one nitrogen atom, thus directing alkylation to the other. The protecting group can be removed in a subsequent step.[1][2] 3. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and the base used to identify the optimal conditions for your specific setup. Monitoring the reaction progress by TLC or LC-MS is crucial to prevent the formation of byproducts due to prolonged reaction times or excessive temperatures. 4. Solvent Selection: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) to ensure all reagents are fully dissolved.[2] |
| Presence of Significant Amounts of Di-substituted Byproduct | 1. Incorrect Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent will favor di-substitution. 2. Strong Base: A strong base can deprotonate the mono-substituted product, making it more nucleophilic and prone to a second alkylation. 3. Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can create localized high concentrations, leading to di-alkylation.[2] | 1. Use Excess Piperazine: Employing a 3 to 5-fold excess of piperazine is a common strategy to minimize di-alkylation. 2. Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to reduce the rate of the second alkylation.[1] 3. Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period.[2] |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired mono-substituted product and the di-substituted byproduct may have very similar polarities, making chromatographic separation challenging.[1] 2. High Water Solubility of the Product: The product, being a tertiary amine, can be protonated and highly soluble in water, especially during acidic workups, leading to poor extraction into organic solvents.[2] 3. Presence of Quaternary Salts: Water-soluble quaternary salts can complicate extraction procedures.[1] | 1. Optimize Column Chromatography: For silica gel chromatography, a common mobile phase is a mixture of dichloromethane and methanol. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent can improve separation and reduce tailing of the basic product. 2. Basify Before Extraction: Before extracting the product from an aqueous solution, adjust the pH to be basic (pH 9.5-12) using a base like sodium carbonate or sodium hydroxide.[2] This will deprotonate the amine, making it less water-soluble and more extractable into an organic solvent. 3. Recrystallization as a Hydrochloride Salt: Convert the oily free-base product into its hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The resulting solid salt can then be purified by recrystallization.[3] |
| Reaction Stalls or is Incomplete | 1. Poor Solubility of Reagents: As mentioned earlier, if the reactants are not fully dissolved, the reaction may not proceed to completion.[2] 2. Reversible Reaction Equilibrium: The acid byproduct (e.g., HCl) generated during the reaction can protonate the piperazine, reducing its nucleophilicity and slowing down the reaction. 3. Unstable Alkylating Agent: The alkylating agent may be degrading under the reaction conditions. | 1. Change Solvent: Use a solvent like DMF to ensure complete dissolution of all reactants.[2] 2. Sufficient Base: Ensure an adequate amount of base is present to neutralize the acid byproduct as it is formed. 3. Control Temperature: Lowering the reaction temperature might be necessary if the alkylating agent is unstable at higher temperatures. Monitor the reaction closely to stop it once the starting material is consumed.[2] |
Quantitative Data Summary
The following tables provide a summary of how different reaction strategies and conditions can influence the yield of mono-alkylated piperazine products.
Table 1: Influence of Reaction Strategy on Mono-alkylation Yield
| Strategy | Alkylating Agent | Yield of Mono-alkylated Product | Reference |
| Direct Alkylation with Excess Piperazine | Alkyl Halide | Generally Moderate to Good | [4] |
| Alkylation of N-Acetylpiperazine | n-Butyl Bromide | 88% | [5] |
| Alkylation of N-Acetylpiperazine | n-Hexyl Bromide | Not Specified, but successful | [5] |
| Alkylation of N-Boc-piperazine | Alkyl Halide | Generally High | [1] |
Table 2: Example Yields for Alkylation of N-Acetylpiperazine with Various Alkyl Bromides
| Alkyl Bromide | Yield of N-Alkyl-N'-Acetylpiperazine |
| n-Butyl Bromide | 88% |
| n-Hexyl Bromide | Not specified, but successful |
| n-Octyl Bromide | Not specified, but successful |
| n-Dodecyl Bromide | 87% |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most common issue is the formation of the di-substituted byproduct, 1,4-bis(2-dimethylaminoethyl)piperazine, due to the two reactive nitrogen atoms in the piperazine ring.[1] To mitigate this, it is crucial to use a significant excess of piperazine compared to the alkylating agent.
Q2: How can I avoid the formation of the di-substituted byproduct?
A2: There are two primary strategies. The first is to use a large excess of piperazine, which statistically favors the alkylating agent reacting with an un-substituted piperazine molecule.[2] The second, and often more reliable method, is to use a mono-protected piperazine, such as N-Boc-piperazine.[2] This physically blocks one of the nitrogen atoms, forcing the alkylation to occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step.
Q3: My product seems to be stuck in the aqueous layer during workup. How can I extract it?
A3: This is a common issue as the product is a base and can be protonated, making it highly water-soluble.[2] To extract it into an organic solvent, you must first basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide.[2] This deprotonates the product, making it less polar and more soluble in organic solvents like dichloromethane or ethyl acetate.
Q4: What is a good starting point for purifying this compound by column chromatography?
A4: A good starting point for silica gel column chromatography is a mobile phase of dichloromethane and methanol.[3] Because the product is basic, it may streak on the silica gel. To prevent this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonium hydroxide, to your eluent.[3]
Q5: How can I get a solid product if my purified this compound is an oil?
A5: A common technique is to convert the oily free-base into a solid hydrochloride salt.[3] This can be achieved by dissolving the oil in a suitable solvent like diethyl ether or isopropanol and then adding a solution of HCl in the same or a compatible solvent. The hydrochloride salt will typically precipitate out and can be collected by filtration and further purified by recrystallization.[3]
Experimental Protocols
Protocol 1: Direct Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol outlines the direct alkylation of piperazine with 2-chloro-N,N-dimethylethanamine hydrochloride, relying on an excess of piperazine to favor mono-alkylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 3 equivalents), to the solution.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-N,N-dimethylethanamine hydrochloride (1 equivalent).
-
Reaction: Heat the mixture to reflux (the exact temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify the solution to pH >10 with 1M NaOH.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 1% triethylamine.
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This protocol involves the alkylation of mono-protected N-Boc-piperazine followed by deprotection to yield the final product.
-
Alkylation Step:
-
Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) in an aprotic solvent like DMF or acetonitrile.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS until the N-Boc-piperazine is consumed.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-1-(2-Dimethylaminoethyl)piperazine can be purified by column chromatography if necessary.
-
-
Deprotection Step:
-
Reaction Setup: Dissolve the crude or purified N-Boc-1-(2-Dimethylaminoethyl)piperazine in a suitable solvent such as dichloromethane or methanol.
-
Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.
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Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.
-
Visualizations
References
Technical Support Center: Synthesis of 1-(2-Dimethylaminoethyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(2-Dimethylaminoethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory and industrial synthesis involves the nucleophilic substitution (N-alkylation) of piperazine with 2-dimethylaminoethyl chloride. Typically, the reaction is performed in a suitable solvent with a base to neutralize the hydrochloric acid formed during the reaction.
Q2: What is the most common and significant side product in this synthesis?
A2: The most prevalent side product is 1,4-bis(2-dimethylaminoethyl)piperazine . This occurs because piperazine has two reactive secondary amine groups, and both can be alkylated by the 2-dimethylaminoethyl chloride reactant. Controlling the reaction to favor mono-alkylation is the primary challenge.
Q3: What other impurities might be present in my final product?
A3: Besides the di-substituted product, other potential impurities include:
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Unreacted Piperazine: If the reaction does not go to completion or if piperazine is used in large excess.
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Unreacted 2-dimethylaminoethyl chloride: If an excess of the alkylating agent is used.
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Quaternary Ammonium Salts: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, though this is generally less common than di-substitution across the two nitrogens.[1]
Q4: Which analytical techniques are suitable for monitoring the reaction and analyzing the final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating and identifying the volatile amine products.[2][3] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring the disappearance of starting materials and the formation of products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final product and can be used to quantify the ratio of mono- to di-substituted products.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound.
This is often linked to the formation of the di-substituted side product or suboptimal reaction conditions.
| Potential Cause | Recommended Solution | Rationale |
| Di-alkylation | 1. Use a large excess of piperazine (e.g., 3-5 equivalents).2. Slow, dropwise addition of 2-dimethylaminoethyl chloride to the piperazine solution.[5]3. Employ a mono-protection strategy (e.g., using N-Boc-piperazine). | 1. Statistically favors the alkylating agent reacting with an un-substituted piperazine molecule.2. Maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation on the already mono-substituted product.3. Physically blocks one nitrogen, forcing alkylation at the desired position. This is followed by a deprotection step.[1] |
| Suboptimal Conditions | 1. Optimize reaction temperature: Lower temperatures can reduce the rate of the second alkylation.[1]2. Monitor reaction time: Use TLC or GC-MS to stop the reaction when the concentration of the mono-substituted product is at its maximum.[1] | 1. Di-substitution may have a higher activation energy, so lower temperatures can improve selectivity for the mono-substituted product.2. Prolonged reaction times can lead to the conversion of the desired product into the di-substituted side product.[1] |
Problem 2: Significant contamination with 1,4-bis(2-dimethylaminoethyl)piperazine.
This is the most common purity issue. The table below summarizes key strategies to minimize its formation.
| Strategy | Effectiveness | Considerations |
| Large Excess of Piperazine | High | Requires an efficient method to remove excess piperazine during workup (e.g., distillation or extraction). |
| In-situ Monohydrochloride Formation | High | A cost-effective method that avoids protection/deprotection steps.[1][6] |
| Mono-protection (e.g., Boc) | Very High | Adds two steps to the synthesis (protection and deprotection), increasing time and cost.[1][5] |
| Flow Chemistry | Very High | Allows for precise control of stoichiometry and reaction time, leading to high selectivity. Requires specialized equipment.[5] |
Problem 3: Product is difficult to purify from unreacted piperazine.
Piperazine and this compound have relatively close boiling points, which can make simple distillation challenging.
| Purification Method | Notes |
| Fractional Distillation under Vacuum | Can be effective but may require a column with high theoretical plates. |
| Acid-Base Extraction | The basicity of the three nitrogen atoms in the product is different from the two in piperazine. A carefully controlled pH extraction might allow for separation, but can be complex. |
| Crystallization of a Salt | Formation of a specific salt (e.g., dihydrochloride) of the product might allow for selective crystallization away from piperazine salts. |
Key Product and Side Product Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Desired Product) | CN(C)CCN1CCNCC1 | C₈H₁₉N₃ | 157.26 |
| Piperazine (Starting Material) | C1CNCCN1 | C₄H₁₀N₂ | 86.14 |
| 1,4-bis(2-Dimethylaminoethyl)piperazine (Primary Side Product) | CN(C)CCN1CCN(CCN(C)C)CC1 | C₁₂H₂₈N₄ | 228.38 |
Experimental Protocols
Protocol: Mono-alkylation of Piperazine using In-situ Monohydrochloride Formation
This protocol is a general and effective method for achieving mono-alkylation of piperazine, adapted for the synthesis of this compound.[1][6]
Materials:
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Piperazine, anhydrous (2 equivalents)
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2-dimethylaminoethyl chloride hydrochloride (1 equivalent)
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Sodium hydroxide or Potassium carbonate (2 equivalents)
-
Ethanol or Isopropanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (2 eq.) in ethanol.
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Add sodium hydroxide (2 eq.) to the solution and stir until it dissolves.
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In a separate beaker, dissolve 2-dimethylaminoethyl chloride hydrochloride (1 eq.) in a minimal amount of ethanol.
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Slowly add the 2-dimethylaminoethyl chloride hydrochloride solution to the piperazine solution dropwise over 1-2 hours at room temperature.
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After the addition is complete, heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
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Monitor the reaction progress by GC-MS or TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the precipitated sodium chloride.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.direct [scholars.direct]
- 4. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Dimethylaminoethyl)piperazine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Dimethylaminoethyl)piperazine reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, a tertiary amine, and its derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient extraction. | - Monitor the reaction progress by TLC, GC, or LC-MS to ensure completion before quenching. - During extraction with an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. |
| Product Contaminated with Starting Materials | - Unreacted piperazine or 2-chloro-N,N-dimethylethanamine. | - For unreacted piperazine: Piperazine has a higher boiling point and different polarity. Fractional distillation can be effective. Alternatively, conversion of the desired product to its hydrochloride salt may allow for selective crystallization. - For unreacted 2-chloro-N,N-dimethylethanamine: This is a volatile impurity that can often be removed under reduced pressure. A thorough aqueous wash during work-up can also help remove any water-soluble salts of this starting material. |
| Presence of Over-alkylation Byproduct | - Reaction of the product with another molecule of the alkylating agent, leading to a quaternary ammonium salt or a bis-alkylated piperazine. | - These byproducts are often less volatile and more polar than the desired product. Purification can be achieved by vacuum distillation or column chromatography. For column chromatography, a gradient elution from a non-polar to a more polar solvent system can effectively separate the product from more polar impurities.[1] |
| Oily Product That Fails to Solidify/Crystallize | - Presence of residual solvent. - The product is an oil at room temperature. - Impurities are depressing the melting point. | - Ensure all solvents are removed under high vacuum. - this compound is a liquid at room temperature. If a solid is expected, it is likely the salt form. - Purify the product further using one of the methods described below (distillation, chromatography). Conversion to a hydrochloride salt can often induce crystallization and facilitate purification. |
| Product Degradation During Distillation | - High distillation temperatures. | - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point of the amine and prevent thermal degradation. The boiling point of this compound is approximately 63°C at reduced pressure. |
| Streaking/Tailing on Silica Gel Chromatography | - Basic nature of the amine interacting strongly with the acidic silica gel. | - Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress this interaction.[1] - Use an amine-functionalized silica gel column which is specifically designed to minimize strong interactions with basic compounds.[1] - Alternatively, use a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in the synthesis of this compound?
A1: Common impurities depend on the synthetic route but typically include:
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Unreacted Starting Materials: Piperazine and 2-chloro-N,N-dimethylethanamine.
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Byproducts: Products of over-alkylation, such as 1,4-bis(2-dimethylaminoethyl)piperazine.
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Residual Solvents: Solvents used in the reaction and work-up.
Q2: What is the recommended method for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:
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Vacuum Distillation: This is often the preferred method for purifying the free base of this compound, as it is a liquid at room temperature.[] Distillation under reduced pressure is crucial to avoid thermal decomposition.
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Crystallization as a Salt: Conversion of the tertiary amine to its hydrochloride salt by treating it with HCl (either as a gas or a solution in an anhydrous solvent) can facilitate purification by crystallization. The resulting salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).
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Column Chromatography: This is a versatile method for separating the product from impurities with different polarities. To avoid issues with the basicity of the amine, it is recommended to either add a basic modifier to the eluent or use an amine-functionalized stationary phase.[1]
Q3: How can I monitor the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your product:
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Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for determining the purity of volatile amines and detecting residual solvents.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to analyze the purity of the compound. Since many simple amines lack a strong UV chromophore, derivatization or the use of a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) may be necessary for sensitive detection.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.
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Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Experimental Protocols
Detailed Methodology: Purification by Vacuum Distillation
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Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
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Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Gradually reduce the pressure using a vacuum pump.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (approx. 63°C at reduced pressure, though the exact temperature will depend on the pressure).[]
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Monitor the purity of the collected fractions using a suitable analytical method like GC.
-
Detailed Methodology: Purification by Crystallization as a Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
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Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
-
-
Isolation of Crude Salt:
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Collect the precipitate by vacuum filtration.
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Wash the solid with a small amount of cold anhydrous solvent.
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-
Recrystallization:
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Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
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If the solution is colored or contains insoluble impurities, it can be hot-filtered.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting guide for the purification process.
References
Technical Support Center: Synthesis of 1-(2-Dimethylaminoethyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Dimethylaminoethyl)piperazine. Our goal is to help you minimize impurities, improve yields, and troubleshoot common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the nature of the piperazine starting material, which has two reactive secondary amine groups. The primary impurities are:
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1,4-bis(2-Dimethylaminoethyl)piperazine: This is a di-substituted byproduct where both nitrogen atoms of the piperazine ring have been alkylated.
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Quaternary Ammonium Salts: These can form from the over-alkylation of the nitrogen atoms. These salts are often highly water-soluble, which can complicate purification.[1]
-
Unreacted Piperazine: Incomplete reactions will leave residual starting material.
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?
A2: Controlling selectivity is a primary challenge. Key strategies to favor mono-alkylation include:
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Use of Excess Piperazine: Employing a large excess of piperazine relative to the alkylating agent (2-dimethylaminoethyl chloride) increases the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.
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Slow Addition of Alkylating Agent: Adding the 2-dimethylaminoethyl chloride dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed in a subsequent step.
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In-situ Formation of Piperazine Monohydrochloride: Reacting piperazine with one equivalent of a strong acid (like HCl) can protonate one nitrogen, reducing its nucleophilicity and favoring mono-alkylation at the other nitrogen.
Q3: What is quaternary ammonium salt formation and why is it problematic?
A3: Quaternary ammonium salt formation is a side reaction where the newly formed tertiary amine on the piperazine ring is further alkylated. This results in a positively charged quaternary ammonium salt. This byproduct is often highly water-soluble, making it difficult to separate from the desired product during aqueous work-ups, which can lead to lower isolated yields and complex purification procedures.[1]
Q4: Are there alternative synthetic routes that avoid these common impurities?
A4: Yes, reductive amination is an excellent alternative to direct alkylation. This method involves reacting piperazine with N,N-dimethylaminoacetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This approach is highly selective for mono-alkylation and completely avoids the formation of quaternary ammonium salts.
Troubleshooting Guides
| Problem | Potential Cause | Solution |
| Low yield of the desired product and a highly water-soluble byproduct is observed. | This is a classic sign of significant quaternary ammonium salt formation. The desired product may be trapped in the aqueous layer as its protonated form or as the quaternary salt.[1] | Optimize Stoichiometry and Addition Rate: Use an excess of piperazine (3-5 equivalents) relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.Incorporate a Base: Use a non-nucleophilic base like potassium carbonate to neutralize the acid formed during the reaction, preventing protonation of the piperazine.Consider Reductive Amination: This alternative method avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation. |
| Significant amounts of the di-substituted byproduct are detected. | Incorrect Stoichiometry: Insufficient excess of piperazine.Rapid Addition of Alkylating Agent: High local concentration of the electrophile.High Reaction Temperature: May favor di-substitution. | Increase Excess of Piperazine: Use a larger excess of the piperazine starting material.Slow Down Addition: Add the alkylating agent dropwise over a longer period.Lower Reaction Temperature: Conduct the reaction at a lower temperature to improve selectivity.Use a Mono-protected Piperazine: For the cleanest reaction, use N-Boc-piperazine. |
| The reaction is very slow or does not go to completion. | Protonation of Piperazine: The acid (HCl) generated during the reaction with 2-dimethylaminoethyl chloride protonates the piperazine, rendering it non-nucleophilic.[1] | Add a Base: Incorporate a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the acid as it is formed.Check Reagent Quality: Ensure that the alkylating agent has not degraded. |
| Difficulty in isolating the product from the aqueous layer during work-up. | The product is likely protonated and therefore water-soluble. | Basify the Aqueous Layer: Adjust the pH of the aqueous layer to >10 with a base like NaOH or K2CO3 before extraction with an organic solvent. This will deprotonate the product, making it more soluble in the organic phase. |
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Yield Range | Primary Impurities |
| Direct Alkylation with Excess Piperazine | Simple, one-step procedure. | Requires a large excess of piperazine, which can be difficult to remove. Risk of di-alkylation. | 40-60% | 1,4-bis(2-Dimethylaminoethyl)piperazine, Unreacted Piperazine. |
| Mono-Protected Piperazine (N-Boc) | High selectivity for mono-alkylation, cleaner reaction profile. | Two additional steps are required (protection and deprotection), increasing overall synthesis time. | 70-90% (over 3 steps) | Minimal side products if reactions go to completion. |
| Reductive Amination | Highly selective for mono-alkylation, avoids quaternary salt formation. | Requires the corresponding aldehyde, which may need to be synthesized. | 60-85% | Minimal, primarily unreacted starting materials. |
Experimental Protocols
Protocol 1: Direct Alkylation using Excess Piperazine
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile or isopropanol.
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Addition of Alkylating Agent: Add a solution of 2-dimethylaminoethyl chloride hydrochloride (1 equivalent) in the same solvent to the dropping funnel.
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Reaction: Add the 2-dimethylaminoethyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours at room temperature.
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Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated piperazine hydrochloride.
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Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation or column chromatography to isolate this compound.
Protocol 2: Alkylation of Mono-Boc-Piperazine followed by Deprotection
Step A: N-Alkylation
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Setup: Dissolve N-Boc-piperazine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
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Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Addition of Alkylating Agent: Add 2-dimethylaminoethyl chloride hydrochloride (1.1 equivalents) to the mixture.
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Reaction: Stir the reaction mixture at 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Step B: Boc Deprotection
-
Setup: Dissolve the purified N-Boc-1-(2-Dimethylaminoethyl)piperazine from Step A in dichloromethane.
-
Addition of Acid: Add trifluoroacetic acid (TFA) (3-4 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitor by TLC).
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Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with NaOH to pH > 10.
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Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Impurity formation pathways in the direct alkylation of piperazine.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Improving Catalysis Efficiency with 1-(2-Dimethylaminoethyl)piperazine
Welcome to the technical support center for 1-(2-Dimethylaminoethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your catalytic experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Slow reaction or incomplete conversion in polyurethane foam formation.
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Question: My polyurethane foam synthesis is exhibiting a slow cure rate and is not reaching full conversion, even with the recommended catalyst loading of this compound. What are the potential causes and how can I troubleshoot this?
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Answer: Several factors can contribute to a slow or incomplete reaction in polyurethane foam production. Here are the primary causes and corresponding solutions:
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Moisture Contamination: Polyols and isocyanates are hygroscopic and can absorb atmospheric moisture. Water reacts with isocyanates to produce carbon dioxide and unreactive ureas, which can inhibit the desired polymerization.[1]
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Solution: Ensure all reactants and solvents are thoroughly dried before use. Handle materials under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Consider using moisture scavengers in your formulation.[1]
-
-
Low Catalyst Concentration: The concentration of the amine catalyst directly influences the reaction speed.[2]
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Solution: Incrementally increase the concentration of this compound in your reaction mixture. It is crucial to find the optimal concentration, as excessive catalyst can sometimes lead to side reactions or negatively impact the foam's properties.
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-
Temperature Effects: The reaction rate is temperature-dependent. Low ambient temperatures can significantly slow down the curing process.
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Solution: Conduct the reaction at a controlled, elevated temperature as specified in your protocol. Ensure uniform heating of the reaction mixture.
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-
Improper Mixing: Inadequate mixing of the components can lead to localized areas with incorrect stoichiometry, resulting in an incomplete cure.
-
Solution: Use a high-shear mixer to ensure a homogeneous distribution of the polyol, isocyanate, catalyst, and other additives.
-
-
Issue 2: Poor mechanical properties or brittleness in cured epoxy resins.
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Question: The epoxy resin cured with this compound as a catalyst is showing poor mechanical strength and is brittle. How can I improve the properties of the cured product?
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Answer: The final properties of an amine-cured epoxy are highly dependent on the curing conditions and formulation. Here are some potential causes and solutions:
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Incorrect Stoichiometry: An improper ratio of epoxy resin to curing agent is a common cause of poor mechanical properties.
-
Solution: Ensure the correct stoichiometric ratio of the amine hydrogen equivalent weight (AHEW) of your curing system to the epoxy equivalent weight (EEW) of your resin. Tertiary amines like this compound act as accelerators, and their concentration should be optimized.[3]
-
-
Incomplete Curing: The resin may not have reached its full cross-linking density.
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Solution: Implement a post-curing step at an elevated temperature. This allows the polymer network to fully develop, which can enhance mechanical properties. The specific temperature and duration of the post-cure will depend on the epoxy system.
-
-
Catalyst Concentration: While this compound can accelerate the cure, an inappropriate concentration can lead to a rapid, uncontrolled reaction, resulting in a brittle network with high internal stress.[4]
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Solution: Optimize the catalyst concentration. A lower concentration may provide a more controlled cure and better final properties.
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-
Issue 3: Catalyst deactivation or degradation over time.
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Question: I am observing a decrease in catalytic activity over the course of my reaction or when reusing the catalyst. What could be causing this deactivation?
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Answer: Tertiary amine catalysts can be susceptible to degradation under certain conditions.
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Thermal Degradation: At elevated temperatures, especially in the presence of CO2 (if applicable to your system), tertiary amines can degrade.[5][6][7] The stability of the amine is crucial for maintaining catalytic activity.[5]
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Solution: Operate at the lowest effective temperature to minimize thermal stress on the catalyst. If possible, choose a more thermally stable catalyst for high-temperature applications.
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-
Oxidative Degradation: The presence of oxygen can lead to the oxidative degradation of amines.
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Solution: Conduct reactions under an inert atmosphere to minimize exposure to oxygen.
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-
Reaction with Byproducts or Impurities: Acidic byproducts or impurities in the reactants can neutralize the amine catalyst, rendering it inactive.
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Solution: Purify all reactants and solvents to remove any acidic impurities.
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Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is a tertiary amine that primarily functions as a catalyst in polyurethane foam production and as a curing accelerator for epoxy resins.[8][9] In polyurethane synthesis, it catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[10][11] In epoxy systems, its non-reactive nature allows it to catalytically promote the polymerization of the epoxy resin.[3][4]
Q2: How does the structure of this compound contribute to its catalytic activity?
A2: The catalytic activity of tertiary amines is influenced by their basicity and the steric hindrance around the nitrogen atoms.[11] this compound possesses three tertiary amine groups with varying steric environments, which allows it to effectively activate both polyols and isocyanates in polyurethane systems.
Q3: Can this compound be used in other catalytic applications?
A3: While its primary documented use is in polyurethane and epoxy chemistry, its basic nature suggests potential applications in other base-catalyzed reactions. However, specific data for other applications is limited, and its efficacy would need to be determined experimentally.
Q4: What are the safety precautions I should take when handling this compound?
A4: Like many amine catalysts, this compound can be corrosive and irritating to the skin and eyes.[9] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.
Data Presentation
The following tables summarize quantitative data for the performance of amine catalysts in polyurethane and epoxy systems. Note that the data may be for structurally similar compounds where specific data for this compound is not available.
Table 1: Effect of Amine Catalyst Concentration on Polyurethane Foam Reactivity Profile
| Catalyst | Concentration (php) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| Tertiary Amine Blend A | 0.5 | 15 | 60 | 90 |
| Tertiary Amine Blend A | 1.0 | 10 | 45 | 70 |
| Tertiary Amine Blend B | 0.5 | 12 | 55 | 85 |
| Tertiary Amine Blend B | 1.0 | 8 | 40 | 65 |
Data is representative and may vary based on the specific polyol, isocyanate, and other additives used. "php" refers to parts per hundred parts of polyol.
Table 2: Gel Time of Epoxy Resin with Different Amine Accelerators
| Epoxy Resin System | Accelerator | Concentration (phr) | Gel Time (minutes) at 25°C |
| Bisphenol A Diglycidyl Ether | None | 0 | >240 |
| Bisphenol A Diglycidyl Ether | Tris(dimethylaminomethyl)phenol | 1 | 30 |
| Bisphenol A Diglycidyl Ether | N-Aminoethylpiperazine | 1 | 25 |
| Bisphenol A Diglycidyl Ether | This compound | 1 | (Estimated) 20-30 |
Gel time is highly dependent on the mass of the mixture and the specific epoxy resin and curing agent used. "phr" refers to parts per hundred parts of resin. The value for this compound is an estimation based on the reactivity of similar tertiary amines.[12][13]
Experimental Protocols
Protocol 1: Preparation of Polyurethane Foam
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Preparation: In a well-ventilated fume hood, pre-dry the polyol and any other hydroxyl-containing components under vacuum at 80°C for 2 hours to remove residual moisture.
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Mixing: In a disposable container, combine the pre-dried polyol, surfactant, water (blowing agent), and this compound. Mix thoroughly with a high-shear mixer for 30 seconds.
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Addition of Isocyanate: Add the stoichiometric amount of isocyanate to the mixture and continue to mix vigorously for 10-15 seconds until the mixture is homogeneous.
-
Curing: Immediately pour the mixture into a mold and allow it to rise and cure at room temperature. The foam should be tack-free within a few minutes. For optimal properties, allow the foam to cure for at least 24 hours before demolding and testing.
Protocol 2: Curing of Epoxy Resin
-
Preparation: In a disposable container, weigh the desired amount of liquid epoxy resin.
-
Addition of Curing Agent and Catalyst: Add the calculated stoichiometric amount of the primary or secondary amine curing agent to the epoxy resin. Subsequently, add the desired amount of this compound as an accelerator.
-
Mixing: Thoroughly mix the components with a spatula or mechanical stirrer for 2-3 minutes, ensuring a uniform consistency. Scrape the sides and bottom of the container to ensure all components are well-integrated.
-
Application and Curing: Apply the mixed epoxy system to the desired substrate or mold. Allow it to cure at room temperature or at an elevated temperature as required by the specific system. Monitor the gel time and full cure time.
-
Post-Curing (Optional): For enhanced mechanical and thermal properties, perform a post-cure by heating the cured epoxy at a temperature above its glass transition temperature (Tg) for a specified period (e.g., 2 hours at 120°C).
Visualizations
References
- 1. resinlab.com [resinlab.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. appliedpoleramic.com [appliedpoleramic.com]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. permatex.com [permatex.com]
- 13. permatex.com [permatex.com]
Technical Support Center: Synthesis of Monosubstituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of monosubstituted piperazines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing monosubstituted piperazines?
A1: The main challenge is achieving selective substitution at only one of the two nitrogen atoms. The symmetrical nature and reactivity of both nitrogens in the piperazine ring often lead to the formation of undesired 1,4-disubstituted byproducts, which complicates purification and reduces the yield of the desired monosubstituted product.[1]
Q2: What are the common strategies to achieve mono-substitution?
A2: There are two primary strategies:
-
Using a Protecting Group: This is the most reliable method, where one nitrogen atom is temporarily blocked with a protecting group (e.g., Boc).[1][2][3] This allows the other nitrogen to be selectively functionalized, after which the protecting group is removed.[4]
-
Direct Substitution: This involves reacting piperazine directly with a reagent. To favor monosubstitution, a large excess of piperazine is often used, or one nitrogen is deactivated by in-situ mono-protonation with an acid.[1][5]
Q3: How do I choose between a protecting group strategy and direct substitution?
A3: The choice depends on the scale of the synthesis and the desired purity.
-
Protecting Group Strategy: Offers higher selectivity and easier purification, making it ideal for laboratory-scale synthesis where high purity is critical.[1][2] However, it involves multiple steps which can lower the overall yield and increase costs, making it less favorable for large-scale production.[6][7]
-
Direct Substitution: This is a more atom-economical, one-step approach suitable for larger-scale synthesis.[6] However, it may result in lower yields of the monosubstituted product and require more rigorous purification to remove the disubstituted byproduct and excess piperazine.[1]
Troubleshooting Guides
Issue 1: Low Yield of Monosubstituted Product
Q: My reaction is producing a low yield of the desired monosubstituted piperazine. What are the potential causes and how can I improve the yield?
A: Low yields are a common issue and can stem from several factors. The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of 1,4-Disubstituted Byproduct
Q: My reaction is producing a significant amount of the 1,4-disubstituted byproduct. How can I improve selectivity for the monosubstituted product?
A: The formation of the disubstituted product is the most common side reaction.[1] Several strategies can be employed to favor mono-substitution.
| Strategy | Description | Advantages | Disadvantages |
| Use of Excess Piperazine | Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.[1] | One-step, cost-effective. | Difficult removal of excess piperazine during purification. |
| Slow Addition of Electrophile | Adding the electrophile slowly at a low concentration minimizes its reaction with the already formed monosubstituted product.[2] | Simple to implement. | May require longer reaction times. |
| Use of a Protecting Group | Temporarily blocking one nitrogen with a group like Boc ensures that the reaction can only occur at the free nitrogen.[1][2] | High selectivity, reliable. | Multi-step process, which can lower overall yield.[1] |
| In-Situ Mono-Protonation | Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[1][5][6] | One-pot procedure, avoids protecting groups. | The nucleophilicity of the unprotonated nitrogen is reduced, potentially requiring longer reaction times or more reactive electrophiles.[1] |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my monosubstituted piperazine product. What are the best methods?
A: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[3]
Troubleshooting Purification Issues:
-
Problem: Tailing on Silica Gel Column Chromatography
-
Cause: The basic piperazine product interacts strongly with the acidic silica gel.
-
Solution: Add a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.[3]
-
-
Problem: Product is Highly Water Soluble and Difficult to Extract
-
Cause: The product may be in its protonated salt form in the aqueous layer.[2]
-
Solution: Basify the aqueous layer to a pH of approximately 9.5-12 with a base like NaOH or Na₂CO₃. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[2]
-
-
Problem: Difficulty Separating from Disubstituted Byproduct or Starting Piperazine
-
Solution 1: Acid-Base Extraction: This technique can separate the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt, which can then be isolated by basifying the aqueous layer and re-extracting.[3]
-
Solution 2: Crystallization: If the product is a solid, recrystallization can be an effective purification method. The formation of a salt (e.g., diacetate) can sometimes facilitate selective crystallization.[8]
-
Experimental Protocols
Protocol 1: N-Boc Protection of Piperazine
This protocol describes the synthesis of N-Boc-piperazine, a key intermediate for many monosubstituted piperazine syntheses.[4]
Workflow for N-Boc Protection and Subsequent Functionalization
Caption: General workflow for synthesis via N-Boc protection.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable solvent
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate pure N-Boc-piperazine.[3]
Protocol 2: N-Alkylation of N-Boc-Piperazine
This protocol describes a common method for introducing an alkyl group onto the piperazine core.[4]
Materials:
-
N-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve N-Boc-piperazine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add the alkyl halide (1.0-1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., DCM) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-alkylated product, which can be further purified by column chromatography.
Protocol 3: Reductive Amination of N-Boc-Piperazine
Reductive amination is a reliable method for forming C-N bonds and avoids the over-alkylation issues sometimes seen with alkyl halides.[9]
Materials:
-
N-Boc-piperazine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE))
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde or ketone in the solvent.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add the reducing agent portion-wise to the mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Boc Deprotection
This final step removes the Boc protecting group to yield the desired monosubstituted piperazine.[4]
Materials:
-
N-Boc-N'-substituted piperazine
-
Acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane)
-
Solvent (e.g., DCM)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in DCM.
-
Add the acid (e.g., TFA or a solution of HCl in dioxane) to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the final monosubstituted piperazine, typically as a salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues with 1-(2-Dimethylaminoethyl)piperazine under reaction conditions
Welcome to the technical support center for 1-(2-Dimethylaminoethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like other piperazine derivatives, this compound is susceptible to both thermal and oxidative degradation. The presence of two amine functionalities, a secondary amine within the piperazine ring and a tertiary amine on the ethyl side chain, presents distinct reactivity and stability profiles that must be considered during reaction setup and workup.
Q2: How does the structure of this compound influence its reactivity?
A2: The molecule possesses two key reactive sites:
-
N1-H (Secondary Amine): This is the most nucleophilic and reactive site for electrophiles such as acyl chlorides, alkyl halides, and isocyanates. It is also the primary site for potential side reactions like over-alkylation or acylation.
-
N,N-dimethylamino (Tertiary Amine): This group is less nucleophilic than the secondary amine but can still participate in reactions, particularly under forcing conditions or with highly reactive electrophiles. It can also act as a base, influencing the overall reaction pH.
Q3: What are the common degradation pathways for piperazine-containing compounds?
A3: Based on studies of piperazine, degradation can occur via:
-
Oxidation: Catalyzed by metal ions (e.g., Cu²⁺, Fe²⁺) and the presence of oxygen, leading to the formation of various oxidized species.
-
Thermal Degradation: At elevated temperatures, piperazine rings can undergo ring-opening reactions, often initiated by an Sₙ2-type mechanism. Common thermal degradation products of piperazine itself include N-formylpiperazine and N-(2-aminoethyl)piperazine. While specific data for this compound is limited, analogous pathways should be considered.
Q4: How can I minimize the degradation of this compound during my reaction?
A4: To minimize degradation, consider the following:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if metal catalysts are present.
-
Temperature Control: Avoid excessive heating. If high temperatures are necessary, limit the reaction time as much as possible.
-
pH Control: The stability of amines can be pH-dependent. Buffering the reaction mixture may be beneficial in some cases.
-
Solvent Choice: Use dry, degassed solvents to reduce exposure to water and oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield or incomplete reaction | 1. Reagent Instability: The this compound may have degraded prior to or during the reaction. 2. Competing Side Reactions: The secondary amine may be undergoing side reactions with the substrate or other reagents. 3. Steric Hindrance: The substituent on the piperazine may sterically hinder its approach to the electrophile. | 1. Reagent Quality Check: Verify the purity of your this compound using techniques like GC-MS or NMR before use. 2. Optimize Reaction Conditions: Lower the reaction temperature, shorten the reaction time, or use a milder base if applicable. 3. Protect the Secondary Amine: If the tertiary amine is the desired reactive site, consider temporarily protecting the secondary amine with a suitable protecting group (e.g., Boc). |
| Formation of multiple unexpected byproducts | 1. Over-alkylation/acylation: The secondary amine can react multiple times with alkylating or acylating agents. 2. Ring Opening: Under harsh thermal conditions, the piperazine ring may be susceptible to cleavage. 3. Oxidative Degradation: Presence of oxygen and/or catalytic metals can lead to a variety of oxidized byproducts. | 1. Control Stoichiometry: Use a precise stoichiometry of the electrophile. A slow, controlled addition of the electrophile can also minimize over-reaction. 2. Moderate Temperature: Keep reaction temperatures as low as feasible to prevent thermal degradation. 3. Degas Solvents and Use Inert Atmosphere: Purge solvents with an inert gas and maintain the reaction under a nitrogen or argon blanket. |
| Difficulty in product purification | 1. Formation of Salt Byproducts: Reactions involving acid halides will generate hydrochloride salts of the amines, which can complicate extraction. 2. High Polarity of Products: The presence of multiple amine groups can make the product highly water-soluble. | 1. Basic Workup: Use an aqueous basic solution (e.g., NaHCO₃ or a mild NaOH solution) during workup to neutralize HCl and deprotonate the amine salts, facilitating extraction into an organic solvent. 2. Alternative Purification: Consider chromatography on silica gel treated with a small amount of triethylamine or ammonia in the eluent to prevent streaking. Reverse-phase chromatography may also be an option for highly polar products. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of the Secondary Amine
This protocol describes a general method for the acylation of the N1-H of this compound with an acyl chloride.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve the acyl chloride (1.05 eq) in the same solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60 °C.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80 °C.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light.
-
-
Time Points and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a suitable buffer) to quantify the parent compound and detect any degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for reactions involving the reagent.
Technical Support Center: Solvent Effects in Reactions with 1-(2-Dimethylaminoethyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Dimethylaminoethyl)piperazine. The information is designed to address specific issues that may be encountered during experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the nucleophilic secondary amine of the piperazine ring and include:
-
N-Alkylation: Introduction of an alkyl group.
-
N-Acylation: Formation of an amide linkage with acylating agents.
-
Condensation Reactions: Reaction with aldehydes and ketones to form imines or related products.
-
Ligand Synthesis: Used as a ligand for transition metal catalysts in various cross-coupling and polymerization reactions.
Q2: How does the structure of this compound influence its reactivity?
A2: The molecule has two nitrogen atoms with different steric and electronic environments. The secondary amine within the piperazine ring is generally the more reactive site for nucleophilic attack in reactions like N-alkylation and N-acylation. The tertiary amine of the dimethylaminoethyl side chain is less nucleophilic due to steric hindrance but can act as a base.
Q3: What are the key solvent properties to consider when working with this compound?
A3: The choice of solvent is critical and can significantly impact reaction outcomes. Key properties to consider include:
-
Polarity and Dielectric Constant: To ensure solubility of reactants and stabilization of charged intermediates or transition states.
-
Proticity: Protic solvents (e.g., alcohols) can solvate and deactivate the nucleophilic amine, while aprotic solvents (e.g., DMF, acetonitrile) can enhance nucleophilicity.
-
Boiling Point: To allow for an appropriate reaction temperature.
-
Solubility of Reactants and Products: To maintain a homogeneous reaction mixture and facilitate product isolation.
Q4: How can I remove unreacted this compound from my reaction mixture during workup?
A4: Due to its basic nature and water solubility, unreacted this compound can often be removed with an acidic wash during aqueous workup.[1] Washing the organic layer with dilute aqueous HCl will protonate the amine, rendering it water-soluble and facilitating its removal into the aqueous phase.[1] Alternatively, a wash with a 10% aqueous copper sulfate solution can be effective, as the copper ions will complex with the amine, partitioning it into the aqueous layer.[1]
Troubleshooting Guides
N-Alkylation Reactions
Issue: Low yield of the desired mono-alkylated product.
This is a common issue due to the presence of two reactive nitrogen atoms in the piperazine ring, which can lead to di-alkylation.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Di-alkylation | Use a large excess of this compound relative to the alkylating agent to statistically favor mono-alkylation. Alternatively, use a mono-protected piperazine derivative if selective mono-alkylation is crucial.[2] |
| Poor solubility of reactants | Select a solvent that dissolves both the piperazine derivative and the alkylating agent. Polar aprotic solvents like DMF or acetonitrile are often good choices. |
| Low reactivity | Increase the reaction temperature. If using a less reactive alkylating agent (e.g., alkyl chloride), consider adding a catalytic amount of sodium or potassium iodide to promote an in-situ Finkelstein reaction. |
| Formation of quaternary ammonium salts | This can occur with highly reactive alkylating agents or prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Hypothetical Data on Solvent Effects on N-Alkylation Yield
| Solvent | Dielectric Constant (ε) | Product Yield (%) | Di-alkylation Byproduct (%) |
| Dichloromethane (DCM) | 8.9 | 45 | 15 |
| Tetrahydrofuran (THF) | 7.5 | 55 | 10 |
| Acetonitrile (ACN) | 37.5 | 75 | 5 |
| Dimethylformamide (DMF) | 36.7 | 85 | <5 |
| Ethanol (EtOH) | 24.6 | 60 | 8 |
This is a hypothetical table for illustrative purposes.
N-Acylation Reactions
Issue: Incomplete reaction or formation of side products.
Acylation reactions are generally fast, but issues can arise from the reactivity of the acylating agent and the reaction conditions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Decomposition of the acylating agent | Ensure anhydrous conditions, as many acylating agents (especially acyl chlorides) are sensitive to moisture. |
| Low nucleophilicity of the amine | If the reaction is sluggish, a stronger, non-nucleophilic base can be added to scavenge the acid byproduct (e.g., HCl) and maintain the amine in its more reactive, unprotonated form. Triethylamine or diisopropylethylamine are common choices. |
| Steric hindrance | For bulky acylating agents, a higher reaction temperature may be required. |
| Difficult purification | The product amide may have different solubility properties than the starting amine. Adjust the workup procedure accordingly. If the product is also basic, an acidic wash may not be suitable. |
Experimental Protocols
General Protocol for Mono-N-Alkylation
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound (5 equivalents)
-
Alkyl bromide (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add the alkyl bromide to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking).
General Protocol for N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound (1 equivalent)
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (Et₃N) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the N-alkylation of this compound.
Caption: A troubleshooting decision tree for addressing low yields in N-alkylation reactions.
References
Validation & Comparative
A Comparative Analysis of 1-(2-Dimethylaminoethyl)piperazine and Other Amine Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. This guide provides a comparative study of 1-(2-Dimethylaminoethyl)piperazine and other commonly used amine catalysts—Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and Piperidine—in the context of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
This publication aims to deliver an objective comparison of the performance of these catalysts, supported by experimental data, to aid in the selection of the most effective catalyst for specific research and development needs. The quantitative data is summarized in clear, structured tables, and a detailed experimental protocol for a representative reaction is provided.
Catalytic Performance in Knoevenagel Condensation
The Knoevenagel condensation of benzaldehyde with malononitrile is a widely studied benchmark reaction for evaluating the efficacy of basic catalysts. The catalytic activity of this compound is compared against other amine catalysts in this reaction.
Table 1: Comparison of Amine Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Data not available in literature | - | - | - | - | - |
| Triethylamine (TEA) | 10 | Toluene | Reflux | 5h | ~90 (for cinnamic acid) | [1] |
| DBU | 10 | Solvent-free | Room Temp. | 5 min | 98 | [2] |
| DABCO | 10 | DMF | Room Temp. | 15 min | 98 | [3] |
| Piperidine | Catalytic | Ethanol | - | - | High | [4] |
Note: The reaction conditions and yields are based on the available literature for the Knoevenagel condensation. Direct comparative studies under identical conditions are limited. The yield for Triethylamine is for the related condensation with malonic acid to form cinnamic acid.
Based on available data, DBU and DABCO demonstrate high efficiency in catalyzing the Knoevenagel condensation of benzaldehyde and malononitrile, affording excellent yields in very short reaction times under mild, solvent-free or room temperature conditions.[2][3] While specific quantitative data for this compound in this particular reaction was not found in the surveyed literature, its structural features, combining a tertiary amine and a piperazine moiety, suggest it would exhibit catalytic activity. Further experimental investigation is required to quantify its performance relative to the other catalysts listed. Triethylamine also shows good catalytic activity, though the cited example involves a different active methylene compound.[1] Piperidine is a classic catalyst for this reaction, historically demonstrating high efficacy.[4]
Experimental Protocols
A general experimental procedure for the amine-catalyzed Knoevenagel condensation is provided below. This protocol can be adapted for the catalysts discussed.
General Procedure for Amine-Catalyzed Knoevenagel Condensation of Benzaldehyde and Malononitrile:
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 equivalent) and malononitrile (1 to 1.2 equivalents).
-
Solvent Addition (if applicable): If the reaction is to be conducted in a solvent, add the appropriate solvent (e.g., ethanol, DMF, or toluene). For solvent-free conditions, proceed to the next step.
-
Catalyst Addition: Add the amine catalyst (typically 5-10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for the specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, if the product precipitates, it can be isolated by filtration. If the product is soluble, the reaction mixture may be diluted with an organic solvent and washed with water or a dilute acid solution to remove the amine catalyst. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure product.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of steps initiated by the amine catalyst. The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for amine-catalyzed Knoevenagel condensation.
The mechanism of the amine-catalyzed Knoevenagel condensation involves the initial deprotonation of the active methylene compound (malononitrile) by the amine catalyst to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (benzaldehyde) in a nucleophilic addition step. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final α,β-unsaturated product.
References
A Comparative Guide to 1-(2-Dimethylaminoethyl)piperazine and Triethylamine in Organic Reactions
In the landscape of organic synthesis, the choice of a suitable base or catalyst is paramount to the success of a reaction. This guide provides a detailed comparison of two commonly employed tertiary amines: 1-(2-Dimethylaminoethyl)piperazine and Triethylamine. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a reagent is crucial for its effective application. The following table summarizes the key properties of this compound and Triethylamine.
| Property | This compound | Triethylamine |
| CAS Number | 3644-18-6 | 121-44-8 |
| Molecular Formula | C₈H₁₉N₃ | C₆H₁₅N |
| Molecular Weight | 157.26 g/mol | 101.19 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless volatile liquid |
| Boiling Point | Not specified in searched results | 89.5 °C |
| Density | Not specified in searched results | 0.726 g/cm³ at 20°C[1] |
| pKa of Conjugate Acid | Not specified in searched results | 10.75[1] |
| Solubility | Not specified in searched results | Miscible with water and most organic solvents[1] |
Performance in Organic Reactions: A Tale of Two Amines
Both this compound and Triethylamine find utility as bases and catalysts in a variety of organic transformations. While their applications can sometimes overlap, their distinct structural features can lead to differences in reactivity, selectivity, and overall efficiency.
Triethylamine as a Catalyst in a One-Pot Three-Component Reaction
Triethylamine has been effectively employed as a catalyst in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent heterocyclization.
Experimental Protocol: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives using Triethylamine
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) is stirred in ethanol (10 mL) at room temperature. To this mixture, triethylamine (10 mol%) is added, and the reaction is monitored by thin-layer chromatography. Upon completion, the solid product is filtered, washed with cold ethanol, and dried to afford the desired pyrano[2,3-d]pyrimidine derivative.
The following table summarizes the results for the synthesis of various pyrano[2,3-d]pyrimidine derivatives using this protocol.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | 5-(4-chlorophenyl)-7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 92 |
| 2 | 4-MeO-C₆H₄CHO | 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 90 |
| 3 | 4-NO₂-C₆H₄CHO | 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 94 |
| 4 | C₆H₅CHO | 7-amino-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 88 |
Data sourced from a study on the efficient synthesis of annulated uracil derivatives.
This compound and Triethylamine in Polyurethane Synthesis
Both this compound and triethylamine are recognized for their catalytic activity in the formation of polyurethane foams.[2][3] Tertiary amines, in general, catalyze the reaction between isocyanates and polyols to form the polyurethane linkage.[2] They also play a crucial role in the blowing reaction between isocyanates and water, which generates carbon dioxide gas for foam expansion.
While direct comparative data on their catalytic efficiency in polyurethane synthesis was not found in the searched literature, a patent highlights the use of a derivative, 1-methyl-4-(2-dimethylaminoethyl)piperazine, as a key component in a delayed-action catalyst system for polyurethane foaming.[3] This suggests that the structural features of this compound and its derivatives are well-suited for this application. Triethylamine is also widely used as a catalyst in the production of polyurethane foams and epoxy resins.[2]
Concluding Remarks
Triethylamine is a well-established and versatile base and catalyst in organic synthesis, with readily available data on its performance in various reactions. Its efficacy in promoting the one-pot synthesis of pyrano[2,3-d]pyrimidines is a testament to its utility.
This compound, while also a tertiary amine, appears to have a more specialized role, particularly in the realm of polyurethane catalysis, as suggested by patent literature. The presence of multiple nitrogen atoms with varying steric and electronic environments may contribute to its specific catalytic properties.
References
Validating the efficacy of 1-(2-Dimethylaminoethyl)piperazine as a ligand
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its synthetic tractability and its presence in a multitude of clinically significant drugs. This guide provides a comparative analysis of the efficacy of piperazine-containing molecules as ligands, with a focus on derivatives of the readily available building block, 1-(2-Dimethylaminoethyl)piperazine. While direct, comprehensive efficacy data for this compound as a standalone ligand is limited in publicly available research, the extensive investigation into its derivatives offers valuable insights into the potential of this chemical class. This guide will objectively compare the performance of various piperazine derivatives, supported by experimental data from published studies, to inform future drug discovery and development efforts.
Comparative Efficacy of Piperazine Derivatives
The versatility of the piperazine ring allows for the introduction of diverse substituents, leading to a wide range of pharmacological activities. Below is a summary of the biological activities of several piperazine derivatives, highlighting their targets and efficacy.
| Compound Class | Target(s) | Key Findings | Reference |
| N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides | Histamine H1 Receptor | Derivatives showed activity in a passive foot anaphylaxis assay. One analog, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, exhibited an IC50 of 310 nM for the H1 receptor.[1] | [1] |
| 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives | - | Certain derivatives demonstrated potent in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[2] | [2] |
| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines | Dopamine Transporter (DAT) | Enantiomers with an (S)-configured hydroxyl group showed higher selectivity for DAT over the serotonin transporter (SERT). Compound (+)-11 displayed high affinity and selectivity for DAT.[3] | [3] |
| N-phenylpiperazine benzamide derivatives | Dopamine D2 and D3 Receptors | Structural variations led to differing affinities and selectivities for D2 and D3 receptors, with some compounds showing over 150-fold selectivity for D3.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to assess the efficacy of the piperazine derivatives discussed.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Guinea pig cerebral cortex is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the H1 receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled H1 antagonist (e.g., [3H]mepyramine) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[1]
In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This model is used to evaluate the anti-inflammatory properties of a compound in a living organism.
Protocol:
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test compounds are administered orally at a specific dose (e.g., 50 mg/kg).
-
Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[2]
Dopamine Transporter (DAT) Binding Assay
This assay quantifies the affinity of a compound for the dopamine transporter.
Protocol:
-
Tissue Preparation: Striatal tissue from rat brains is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction rich in DAT.
-
Binding Incubation: The membranes are incubated with a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) in the presence of varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured to determine the amount of bound radioligand.
-
Analysis: The IC50 value is determined from concentration-response curves.
Visualizing Methodologies and Pathways
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a typical radioligand receptor binding assay.
Logical Relationship in Drug Discovery with Piperazine Derivatives
References
- 1. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1-(2-Dimethylaminoethyl)piperazine Derivatives in Catalysis: A Comparative Analysis
This guide aims to provide a framework for evaluating the potential catalytic applications of these compounds, drawing parallels from the known catalytic behavior of structurally related amines and piperazine-based ligands. However, without specific experimental data, a direct and quantitative comparison remains speculative.
Theoretical Potential in Catalysis
1-(2-Dimethylaminoethyl)piperazine and its derivatives possess structural features that suggest potential utility as catalysts or ligands in various organic reactions. The presence of multiple nitrogen atoms with varying steric and electronic environments—a tertiary amine, a secondary amine (in the parent molecule), and the piperazine ring itself—offers multiple potential sites for coordination to metal centers or for acting as a Brønsted or Lewis base.
Potential areas of catalytic application could include:
-
Cross-Coupling Reactions: As ligands for transition metals like palladium, they could potentially facilitate reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The bidentate or tridentate coordination possibilities could influence the stability and activity of the catalytic species.
-
Polymerization Reactions: The tertiary amine functionalities are known to act as catalysts or co-catalysts in various polymerization processes, including the formation of polyurethanes.
-
Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands in asymmetric synthesis, where the defined steric environment around a metal center can induce enantioselectivity.
Data Presentation: A Call for Research
Due to the lack of specific data in the public domain, a quantitative comparison table cannot be constructed at this time. To facilitate future research and comparative analysis, the following table structure is proposed for summarizing key performance indicators once experimental data becomes available.
| Catalyst/Ligand | Reaction Type | Substrate(s) | Product | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) | Reference |
| Derivative 1 | Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Biaryl | Data | Data | Data | Data | [Future Study] |
| Alternative Catalyst A | Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Biaryl | Data | Data | Data | Data | [Existing Literature] |
| Derivative 2 | Polymerization | Monomer(s) | Polymer | Data | Data | Data | Data | [Future Study] |
| Alternative Catalyst B | Polymerization | Monomer(s) | Polymer | Data | Data | Data | Data | [Existing Literature] |
Experimental Protocols: A Generalized Framework
In the absence of specific published protocols for catalysis using this compound derivatives, a general experimental workflow for evaluating their performance in a representative cross-coupling reaction, such as the Suzuki-Miyaura coupling, is provided below. This protocol should be adapted and optimized for specific substrates and derivatives.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction:
-
Catalyst Pre-formation (if applicable):
-
In an inert atmosphere glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound derivative (ligand) in an anhydrous solvent (e.g., toluene, dioxane).
-
Stir the solution at room temperature for a specified time to allow for complex formation.
-
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the arylboronic acid, and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Add the solvent, followed by the pre-formed catalyst solution or the palladium precursor and the ligand directly.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
-
Analysis and Quantification:
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Determine the isolated yield and calculate the Turnover Number (TON) and Turnover Frequency (TOF).
-
Visualizing Catalytic Concepts
To illustrate potential catalytic cycles and workflows, the following diagrams are provided as conceptual frameworks.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for catalyst performance evaluation.
Conclusion
The exploration of this compound derivatives in catalysis represents a promising yet underexplored area of research. Their structural versatility suggests potential for broad applications. However, a clear need exists for systematic experimental studies to quantify their catalytic performance and to establish detailed protocols for their use. The frameworks provided in this guide are intended to serve as a foundation for such future investigations, which will be crucial in elucidating the true catalytic potential of this class of compounds and enabling their comparison with existing catalytic systems. Researchers are encouraged to undertake these studies to fill the current knowledge gap and unlock the potential of these intriguing molecules.
Spectroscopic Analysis for Structural Confirmation of 1-(2-Dimethylaminoethyl)piperazine and a Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of 1-(2-Dimethylaminoethyl)piperazine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of a closely related structural analog, 1-(2-Dimethylaminoethyl)-4-methylpiperazine . The provided data and protocols offer a robust reference for researchers to confirm the structure of this compound, with clear indicators of the expected spectral characteristics.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 1-(2-Dimethylaminoethyl)-4-methylpiperazine. This data can be used as a primary reference for interpreting the spectra of the target compound, this compound. The key difference to anticipate is the absence of the N-methyl signal in the ¹H and ¹³C NMR spectra of the target compound and the presence of an N-H proton signal, which would likely be a broad singlet in the ¹H NMR spectrum.
| Spectroscopic Technique | Parameter | 1-(2-Dimethylaminoethyl)-4-methylpiperazine | Expected for this compound |
| ¹H NMR | Chemical Shift (δ) | ~2.24 ppm (s, 6H, -N(CH₃)₂) | ~2.2 ppm (s, 6H, -N(CH₃)₂) |
| ~2.28 ppm (s, 3H, -NCH₃) | Absent | ||
| ~2.4-2.5 ppm (m, 8H, piperazine ring protons) | Similar multiplet pattern | ||
| ~2.4-2.5 ppm (t, 2H, -CH₂-N(CH₃)₂) | Similar triplet | ||
| - | Broad singlet for N-H proton | ||
| ¹³C NMR | Chemical Shift (δ) | ~45.5 ppm (-N(CH₃)₂) | ~45 ppm |
| ~46.1 ppm (-NCH₃) | Absent | ||
| ~53-55 ppm (piperazine ring carbons) | Shifted slightly due to absence of N-methyl | ||
| ~57-59 ppm (-CH₂-N(piperazine)) | Similar chemical shift | ||
| FTIR | Wavenumber (cm⁻¹) | C-H stretch (alkane): ~2800-3000 | C-H stretch (alkane): ~2800-3000 |
| C-N stretch: ~1000-1200 | C-N stretch: ~1000-1200 | ||
| - | N-H stretch (secondary amine): ~3300-3500 (broad) | ||
| Mass Spec. | m/z | 171 (M⁺) | 157 (M⁺) |
| Key Fragments: 113, 99, 70, 58 | Key Fragments: 99, 85, 70, 58 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for piperazine derivatives and should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical spectral width: 0-12 ppm.
-
Employ a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum with proton decoupling.
-
Typical spectral width: 0-200 ppm.
-
A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (for liquid samples):
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method is often preferred for its simplicity and minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or with the pure solvent if applicable) and subtract it from the sample spectrum.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
For volatile amines like this compound, GC-MS with electron ionization (EI) is a common technique.
-
Electrospray ionization (ESI) is a suitable alternative, particularly for LC-MS.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
The fragmentation pattern observed will be crucial for structural elucidation. Common fragmentation for alkylamines involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound products.
Caption: Workflow for Spectroscopic Analysis.
A Comparative Guide to the Biological Activities of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties make it a versatile building block for designing therapeutic agents with a wide array of biological activities. Minor modifications to the piperazine core can lead to significant changes in pharmacological effects, offering a rich landscape for drug discovery.[1][2] This guide provides a comparative analysis of the biological activities of various piperazine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Comparative Analysis of Biological Activities
Piperazine derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] This section presents a comparative summary of their anticancer, antibacterial, and antiviral activities, with quantitative data to facilitate objective evaluation.
Anticancer Activity
Numerous piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data reveals that substitutions on the piperazine ring profoundly influence their anticancer potency.[4][5]
| Derivative Class | Specific Compound | Cancer Cell Line | Activity Metric (µM) | Reference |
| Vindoline-Piperazine Conjugates | Vindoline-17-[4-(trifluoromethyl)benzyl]piperazine | Breast (MDA-MB-468) | GI₅₀: 1.00 | [6][7] |
| Vindoline-17-[1-bis(4-fluorophenyl)methyl]piperazine | Non-Small Cell Lung (HOP-92) | GI₅₀: 1.35 | [6][7] | |
| Phenylpiperazine Derivatives of 1,2-Benzothiazine | BS230 (contains two chlorine atoms) | Breast Adenocarcinoma (MCF7) | Lower toxicity to healthy cells and synergistic with doxorubicin | [8] |
| Piperazine-containing Synthetic Hybrids | Compound 57 (benzosuberone, beta-aminoalcohol, and piperazine hybrid) | HeLa, MDA-MB-231, A549, MIAPACA | GI₅₀: 0.010–0.097 | [5] |
| Piperazine-Thiazole Hybrids | N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide (5a) | Tongue Cancer (CAL-27) | IC₅₀: ~15-20 | [9] |
Antibacterial Activity
Piperazine derivatives, particularly those integrated into the structure of fluoroquinolones, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at the N4-position of the piperazine ring have been shown to enhance activity against Gram-positive strains.[10]
| Derivative Class | Specific Compound | Bacterial Strain | Activity Metric (µg/mL) | Reference |
| N-Substituted Piperazine Flavonols | Compound 2g | Staphylococcus aureus | MIC: 6.25 | [11] |
| Escherichia coli | MIC: 25 | [11] | ||
| N4-Substituted Piperazinyl Norfloxacin Derivatives | Compound 4e | Gram-positive strains | More active than norfloxacin | [12] |
| Compound 16 | Gram-negative and Gram-positive strains | More active than norfloxacin and ciprofloxacin | [12] | |
| Chalcones with Piperazine Moiety | Not specified | Candida albicans | MIC: 2.22 | [13] |
Antiviral Activity
The piperazine scaffold is also a key component in several antiviral agents. Derivatives have shown inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Tobacco Mosaic Virus (TMV).[14]
| Derivative Class | Specific Compound | Virus | Activity Metric (µM) | Reference |
| Piperazine-based CCR5 Antagonists | Compound 33 (contains 4-fluorobenzyl group) | HIV | IC₅₀: 0.0314 | [14] |
| Flavonoid-Piperazine Sulfonate Hybrids | S19 | Tobacco Mosaic Virus (TMV) | EC₅₀ (curative): 110.4 µg/mL | [15] |
| S19 | Tobacco Mosaic Virus (TMV) | EC₅₀ (protective): 116.1 µg/mL | [15] | |
| Benzimidazole-Piperazine Derivatives | Compound 63 | Hepatitis B Virus (HBV) | Potent antiviral agent | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of piperazine derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives and incubated for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: Following the incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The results are used to calculate the IC₅₀ or GI₅₀ values.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilution: The piperazine derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Visualizing Mechanisms of Action
Understanding the signaling pathways and experimental workflows is crucial for drug development. The following diagrams, created using the DOT language, illustrate these processes.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 15. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1-(2-Dimethylaminoethyl)piperazine in CO2 capture compared to other amines
Efficacy of Functionalized Piperazine Derivatives in CO2 Capture: A Comparative Guide
An initial literature review reveals a scarcity of published experimental data specifically for 1-(2-Dimethylaminoethyl)piperazine in CO2 capture applications. However, significant research has been conducted on structurally similar and highly relevant piperazine derivatives, most notably N-(2-aminoethyl)piperazine (AEP). AEP, which contains primary, secondary, and tertiary amino groups, serves as an excellent proxy for understanding the performance of functionalized piperazines. This guide provides a comparative analysis of AEP, often used in blends with piperazine (PZ), against benchmark amines such as monoethanolamine (MEA) and concentrated piperazine (PZ).
This comparison focuses on key performance indicators critical for evaluating CO2 capture solvents: CO2 absorption capacity, absorption rate, heat of absorption, and cyclic capacity. The data presented is collated from various experimental studies to provide a quantitative and objective overview for researchers and scientists in the field.
Comparative Performance Data
The efficacy of an amine solvent is determined by a balance of thermodynamic and kinetic properties. A high absorption capacity and rate are desirable for efficient capture, while a low heat of absorption is crucial for reducing the energy penalty associated with solvent regeneration.
Table 1: CO2 Absorption Capacity and Heat of Absorption
| Solvent System | Concentration | Temperature (°C) | CO2 Loading (mol CO2 / mol amine) | Heat of Absorption (-ΔHabs, kJ/mol CO2) | Citations |
| AEP Blends | |||||
| 5 m PZ / 2 m AEP | 5 molal PZ, 2 molal AEP | 40-160 | Operating range | 75 - 85 | [1][2] |
| AEP/DMEA | - | - | 1.08 | 59.21 | [3] |
| AEP/n-propanol | 30 wt% AEP (7:3 with water) | - | 2.03 | - | [4] |
| Benchmark Amines | |||||
| 7 m MEA | 7 molal (~30 wt%) | - | ~0.5 (Typical) | ~85 | [1][2] |
| 8 m PZ | 8 molal (~40 wt%) | 40-160 | Operating range | 65 ± 4 | [2][5] |
Table 2: Cyclic CO2 Capacity and Regeneration Energy
| Solvent System | Concentration | Cyclic Capacity (mol CO2 / kg solution) | Regeneration Energy (GJ / tonne CO2) | Citations |
| AEP Blends | ||||
| 5 m PZ / 2 m AEP | 5 molal PZ, 2 molal AEP | 0.86 | - | [1][2] |
| AEP/DEEA | 11 wt% AEP + 59 wt% DEEA | - | 2.77 | [6] |
| Benchmark Amines | ||||
| 7 m MEA | 7 molal (~30 wt%) | 0.50 | 3.57 (Typical) | [1][2][7] |
| 8 m PZ | 8 molal (~40 wt%) | 0.86 | 1.9 - 2.3 | [1][2][7] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to quantify the performance of amine solvents for CO2 capture. Below are detailed protocols for two key experiments.
CO2 Absorption Rate and Capacity Measurement using a Wetted-Wall Column
This method is widely used to study the kinetics of gas absorption into a liquid solvent under well-defined hydrodynamic conditions.
Objective: To determine the rate of CO2 absorption and the maximum CO2 loading capacity of the amine solvent.
Apparatus:
-
Wetted-Wall Column (WWC): A vertical tube where a thin film of the liquid solvent flows downwards along the inner wall, contacting a counter-current or co-current gas stream.[8][9]
-
Gas Delivery System: Mass flow controllers to regulate the flow of CO2 and an inert gas (e.g., N2) to create a simulated flue gas mixture.[8]
-
Liquid Delivery System: A pump to circulate the amine solvent at a controlled flow rate.[8]
-
Thermostatic Bath: To maintain the column and solvent at a constant, desired temperature.[8]
-
Gas Analysis: An infrared CO2 analyzer to measure the concentration of CO2 in the gas stream at the inlet and outlet of the column.[8]
Procedure:
-
The amine solution of a known concentration is prepared and fed to the top of the wetted-wall column.
-
The solution is circulated by the pump at a constant flow rate, creating a stable, thin liquid film on the column's inner surface.[10]
-
The entire system, including the solvent and gas lines, is brought to the desired experimental temperature (e.g., 40 °C) using the thermostatic bath.[8]
-
A gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2) is introduced into the bottom of the column, flowing upwards counter-current to the liquid film.[8]
-
The CO2 concentration in the gas leaving the top of the column is continuously monitored by the CO2 analyzer.[8]
-
The experiment proceeds until the solvent is saturated, which is indicated when the outlet CO2 concentration equals the inlet concentration.[11]
-
The CO2 absorption rate (flux) is calculated based on the change in CO2 concentration in the gas phase, the gas flow rate, and the known gas-liquid contact area of the column.
-
The total CO2 loading capacity is determined by titrating the CO2-rich amine solution or by integrating the amount of CO2 absorbed over the duration of the experiment.[3]
Heat of Absorption Measurement via Reaction Calorimetry
This experiment quantifies the heat released during the exothermic reaction between CO2 and the amine solvent, which is a critical parameter for estimating the energy required for solvent regeneration.[12]
Objective: To determine the differential and integral heat of absorption of CO2 in the amine solution.
Apparatus:
-
Reaction Calorimeter: A well-insulated vessel equipped with a sensitive temperature probe, a stirrer, and a system for precise injection of CO2.
-
Gas Dosing System: A mass flow controller or a calibrated gas-tight syringe to introduce a known amount of CO2 into the reactor.
-
Data Acquisition System: To record temperature changes within the calorimeter over time.
Procedure:
-
A precise volume of the fresh amine solution is placed into the calorimeter vessel.
-
The system is sealed and allowed to reach thermal equilibrium at the desired experimental temperature (e.g., 40 °C).[12][13]
-
A known, small amount of CO2 gas is injected into the solution while stirring.
-
The temperature rise resulting from the exothermic absorption reaction is meticulously recorded until the temperature returns to the initial baseline or stabilizes.[13]
-
The heat released is calculated from the temperature change and the pre-determined heat capacity of the calorimeter and its contents.
-
The differential heat of absorption is calculated by dividing the heat released by the moles of CO2 injected.
-
Steps 3-6 are repeated incrementally to obtain the heat of absorption as a function of CO2 loading in the solvent.
Mandatory Visualization
Experimental and Logical Workflows
Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints for clarity and contrast.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]
- 8. science-share.com [science-share.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineers Guide: Wetted Wall Column Experiment and Set UP [enggyd.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. psecommunity.org [psecommunity.org]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Epoxy Curing Agents, Featuring Aminoethylpiperazine
For researchers, scientists, and professionals in drug development, the selection of an appropriate epoxy curing agent is a critical decision that significantly influences the performance and characteristics of the final polymer. This guide provides an objective, data-driven comparison of Aminoethylpiperazine (AEP) against other commonly used amine-based curing agents: Triethylenetetramine (TETA), Diethylenetriamine (DETA), and Isophorone diamine (IPDA).
Aminoethylpiperazine (AEP) is a versatile curing agent possessing primary, secondary, and tertiary amine groups, which allows it to function as both a hardener and a cure accelerator.[1] This unique structure often yields a well-balanced profile of mechanical strength, toughness, and thermal properties.[1] In contrast, TETA is known for its rapid curing at room temperature, while the cycloaliphatic amine IPDA is recognized for imparting excellent mechanical strength, chemical resistance, and color stability.[1][2] DETA, another linear aliphatic amine, is noted for its high reactivity and the thermal stability of the resulting cured epoxy.[3]
The selection of an optimal curing agent is contingent upon the specific performance requirements of the intended application. This guide presents a summary of quantitative performance data, detailed experimental methodologies for key characterization tests, and visualizations of the chemical structures and reaction mechanisms to aid in this critical selection process.
Comparative Performance Data
The following tables summarize the typical performance characteristics of AEP compared to TETA, DETA, and IPDA when used to cure a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin. It is important to note that these values can be influenced by the specific epoxy resin used, the stoichiometry of the mix, and the curing schedule.[1]
| Property | Aminoethylpiperazine (AEP) | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) | Isophorone diamine (IPDA) | Test Method |
| Gel Time (minutes) | ~19 (for a 150g mix at 25°C)[1] | ~30 - 40[4][5] | ~30[6] | ~60 - 105[2][4][6] | ASTM D2471 |
| Glass Transition Temperature (Tg) (°C) | ~107[1] | ~101[7] | ~95[6] | ~125 - 138[6][7] | ASTM D3418 |
| Heat Deflection Temperature (HDT) (°C) | ~107[1] | ~119[5] | Not widely reported | Not widely reported | ASTM D648 |
| Property | Aminoethylpiperazine (AEP) | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) | Isophorone diamine (IPDA) | Test Method |
| Tensile Strength (MPa) | Not widely reported | ~65.5[5] | Not widely reported | Not widely reported | ASTM D638 |
| Flexural Strength (MPa) | Not widely reported | ~89.6[5] | ~110[6] | ~130[6] | ASTM D790 |
| Flexural Modulus (GPa) | Not widely reported | Not widely reported | ~2.8[6] | ~3.2[6] | ASTM D790 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the comparative evaluation of epoxy curing agents.
Determination of Gel Time (ASTM D2471)
This test method determines the time from the initial mixing of the resin and curing agent to the point of solidification, known as the gel time.[8]
-
Apparatus: A disposable container (e.g., a paper cup or aluminum dish), a wooden applicator stick or stirrer, a temperature-controlled bath, and a stopwatch.[9]
-
Procedure:
-
Condition the epoxy resin and curing agent to the specified test temperature (e.g., 25°C).
-
Accurately weigh the specified amounts of resin and curing agent into the container. The total mass of the mixture should be standardized for comparison (e.g., 150g).[1]
-
Start the stopwatch immediately upon initiating mixing.
-
Thoroughly mix the components for a specified duration (e.g., 2 minutes), ensuring a homogeneous mixture.
-
Periodically probe the mixture with the applicator stick. The gel time is the point at which the material becomes viscous enough to hold the stick upright or when it can no longer be drawn into a continuous string.[10]
-
Record the elapsed time as the gel time.
-
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418)
This method measures the temperature at which the cured epoxy transitions from a rigid, glassy state to a more flexible, rubbery state.[11]
-
Apparatus: A Differential Scanning Calorimeter (DSC).[12]
-
Procedure:
-
Prepare a small sample (typically 5-10 mg) of the fully cured epoxy.
-
Place the sample in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Heat the sample in the DSC instrument at a controlled rate, typically 10°C or 20°C per minute, under a nitrogen atmosphere.[12]
-
The DSC measures the difference in heat flow between the sample and the reference.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[11]
-
Determination of Heat Deflection Temperature (HDT) (ASTM D648)
The HDT is the temperature at which a standard test bar of the cured epoxy deflects by a specified amount under a given load.
-
Apparatus: A heat deflection temperature tester with a heating bath (typically oil) and a loading apparatus.[13]
-
Procedure:
-
Prepare rectangular test specimens of the cured epoxy with standardized dimensions.
-
Place the test specimen on two supports in the HDT apparatus.
-
Apply a constant flexural stress of either 0.455 MPa or 1.82 MPa to the center of the specimen.[14]
-
Immerse the specimen and loading fixture in the heating bath.
-
Increase the temperature of the bath at a uniform rate of 2°C per minute.
-
The HDT is the temperature at which the specimen deflects by a specified distance (typically 0.25 mm).[14]
-
Determination of Flexural Properties (ASTM D790)
This test measures the flexural strength and modulus of the cured epoxy, indicating its stiffness and resistance to bending forces.[15]
-
Apparatus: A universal testing machine equipped with a three-point bending fixture.[2]
-
Procedure:
-
Prepare rectangular bar specimens of the cured epoxy with standardized dimensions.[2]
-
Place the specimen on two supports in the testing machine.
-
Apply a load to the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain (typically 5%).[2]
-
The load and deflection are continuously recorded.
-
Flexural strength is calculated from the maximum load achieved, and the flexural modulus is determined from the slope of the initial portion of the stress-strain curve.[15]
-
Determination of Tensile Properties (ASTM D638)
This test evaluates the tensile strength, modulus, and elongation of the cured epoxy, providing information about its behavior under pulling forces.
-
Apparatus: A universal testing machine with grips suitable for holding the test specimens.
-
Procedure:
-
Prepare dumbbell-shaped test specimens of the cured epoxy according to the standard specifications.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.
-
The load and elongation are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand. The tensile modulus is determined from the initial slope of the stress-strain curve, and the elongation at break indicates the material's ductility.
-
Visualizations
The following diagrams illustrate the chemical structures of the compared curing agents, a typical experimental workflow, and the fundamental epoxy-amine curing reaction.
Caption: Chemical structures of the compared epoxy curing agents.
Caption: Experimental workflow for comparing epoxy curing agents.
Caption: Simplified epoxy-amine curing reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Polyetheramines, DETA, and IPDA for Epoxy Coatings [merlinchem.com]
- 3. hanepoxy.net [hanepoxy.net]
- 4. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112867747A - Curing agent for epoxy resins - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pcimag.com [pcimag.com]
- 14. researchgate.net [researchgate.net]
- 15. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst Quandary: A Comparative Analysis of 1-(2-Dimethylaminoethyl)piperazine and its Alternatives in Reaction Kinetics
For researchers, scientists, and drug development professionals navigating the complex landscape of catalysis, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and product outcomes. This guide provides a detailed comparison of the catalytic performance of 1-(2-Dimethylaminoethyl)piperazine against common tertiary amine alternatives, supported by available experimental data and comprehensive experimental protocols.
This compound is a tertiary amine catalyst frequently employed in various chemical syntheses, most notably in the production of polyurethane foams. Its catalytic activity stems from the presence of three tertiary amine groups, which can influence the two primary reactions in polyurethane formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The efficiency of these catalysts is crucial in controlling the curing profile, cell structure, and ultimate physical properties of the final polymer.
Performance Comparison of Tertiary Amine Catalysts
While specific quantitative kinetic data for this compound is not extensively available in publicly accessible literature, its performance can be inferred from its structure and compared with well-characterized alternative tertiary amine catalysts. The alternatives considered here are Triethylenediamine (TEDA or DABCO), Bis(2-dimethylaminoethyl)ether (BDMAEE), and N,N-dimethylcyclohexylamine (DMCHA).
Based on its molecular structure, this compound possesses both sterically accessible and hindered amine groups. This suggests it may function as a balanced catalyst, promoting both the gelling and blowing reactions. However, without direct experimental data, a definitive classification of its catalytic bias is speculative.
In contrast, quantitative data for common alternative catalysts are available and summarized below. The reaction rate constants, k_gel (gelling) and k_blow (blowing), provide a measure of the catalytic activity for each respective reaction.
| Catalyst | Chemical Name | Gelling Rate Constant (k_gel) | Blowing Rate Constant (k_blow) | Predominant Character |
| This compound | N,N-Dimethyl-2-(piperazin-1-yl)ethanamine | Data not available | Data not available | Balanced (Hypothesized) |
| TEDA (DABCO) | 1,4-Diazabicyclo[2.2.2]octane | High | Moderate | Gelling |
| BDMAEE | Bis(2-dimethylaminoethyl)ether | Low | High | Blowing |
| DMCHA | N,N-Dimethylcyclohexylamine | High | Low | Gelling |
Note: The characterization of this compound as "Balanced" is a hypothesis based on its chemical structure and requires experimental verification.
Experimental Protocols for Kinetic Analysis
To facilitate the direct comparison of these catalysts, two detailed experimental protocols for determining the reaction kinetics of the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions are provided below.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy Method
This method allows for the continuous monitoring of the concentration of isocyanate groups, providing real-time kinetic data.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Reaction vessel with temperature control and mechanical stirring
-
Isocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Polypropylene glycol)
-
Deionized water
-
Tertiary amine catalyst (this compound or alternative)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
System Setup: Assemble the reaction vessel with the ATR probe, temperature controller, and stirrer. Ensure the system is dry and purged with an inert gas (e.g., nitrogen).
-
Background Spectrum: Record a background spectrum of the empty and clean ATR crystal.
-
Reactant Preparation: In the reaction vessel, add the polyol and solvent. If measuring the blowing reaction, add a known amount of deionized water. Allow the mixture to reach the desired reaction temperature.
-
Initiation of Reaction: Add the isocyanate to the reaction vessel and begin stirring. Immediately after, add the tertiary amine catalyst.
-
Data Acquisition: Start collecting FTIR spectra at regular intervals (e.g., every 30 seconds). The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored over time.
-
Data Analysis: The concentration of the isocyanate at each time point is determined from the absorbance of the NCO peak using the Beer-Lambert law. The reaction rate constants (k_gel or k_blow) can then be calculated by fitting the concentration-time data to an appropriate rate law (e.g., second-order).
Titration Method (Dibutylamine Back-Titration)
This method determines the isocyanate content at discrete time points by reacting the unreacted isocyanate with an excess of a standard amine solution and then titrating the remaining amine.
Materials and Equipment:
-
Reaction vessel with temperature control and mechanical stirring
-
Several conical flasks
-
Burette and pipettes
-
Isocyanate (e.g., MDI)
-
Polyol (e.g., Polypropylene glycol)
-
Deionized water
-
Tertiary amine catalyst
-
Dibutylamine solution in a suitable solvent (e.g., toluene) - standardized
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
Procedure:
-
Reaction Setup: In the reaction vessel, combine the polyol (and water for the blowing reaction) and bring to the desired temperature.
-
Reaction Initiation: Add the isocyanate and the tertiary amine catalyst to the vessel and start the timer.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it in a conical flask containing a known excess of the standardized dibutylamine solution.
-
Reaction with Dibutylamine: Allow the flask to stand for a sufficient time (e.g., 15 minutes) to ensure complete reaction between the remaining isocyanate and the dibutylamine.
-
Titration: Add a few drops of bromophenol blue indicator to the flask and titrate the excess dibutylamine with the standardized HCl solution until the endpoint (color change from blue to yellow) is reached.
-
Data Analysis: The amount of unreacted isocyanate at each time point is calculated from the amount of dibutylamine consumed. The reaction rate constant is then determined by plotting the isocyanate concentration versus time and fitting the data to a suitable rate equation.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle for urethane formation.
Caption: Experimental workflow for kinetic analysis.
Safety Operating Guide
Proper Disposal of 1-(2-Dimethylaminoethyl)piperazine: A Guide for Laboratory Professionals
Effective management and disposal of 1-(2-Dimethylaminoethyl)piperazine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this chemical responsibly. Adherence to these protocols is vital due to the compound's hazardous properties.
Safety and Hazard Profile
This compound is a corrosive and toxic substance that also poses a significant environmental hazard. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, preferably within a chemical fume hood.
A summary of the key hazard information is provided in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin[1] |
| Skin Corrosion (Category 1B) | H314 | Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage[1] |
| Chronic Aquatic Toxicity (Category 3) | H412 | Harmful to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Collection and Disposal
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous.
-
This includes the pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, and paper towels.
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
-
Waste Accumulation and Storage:
-
Carefully transfer waste into the designated container, avoiding splashes and spills.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from general traffic.
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Dimethylaminoethyl)piperazine
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-(2-Dimethylaminoethyl)piperazine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3644-18-6
-
Molecular Formula: C₈H₁₉N₃
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] Proper selection and use of PPE are the primary defense against exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield (minimum 8 inches).[3] | Protects against splashes and vapors that can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact which can lead to severe burns.[3] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK (EN14387) for organic vapors and ammonia) or a dust mask (Type N95 for US).[1] | Required when handling outside of a fume hood or in poorly ventilated areas to prevent inhalation of harmful vapors. |
| Body Protection | Chemical-resistant lab coat or apron. Full-body protective suit may be necessary for large quantities or spill response.[4] | Protects against skin contact from splashes or spills. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure.[2]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Inspect gloves for any signs of degradation.[3]
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, face shield, gloves).
-
Chemical Handling:
-
Post-Handling:
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Properly doff PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused/Surplus Chemical | Collect in a designated, properly labeled, and sealed hazardous waste container. Dispose of as hazardous waste through a licensed contractor.[2] |
| Contaminated Labware | Rinse glassware three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of heavily contaminated disposable labware as hazardous waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous chemical waste in a designated, sealed container.[2][3] |
| Spill Cleanup Material | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste.[2] |
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and if properly trained and equipped, contain the spill with absorbent material.
-
Ventilate the area and ensure cleanup is conducted wearing appropriate PPE.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
